Product packaging for (+)-alpha-Funebrene(Cat. No.:CAS No. 50894-66-1)

(+)-alpha-Funebrene

Cat. No.: B1599330
CAS No.: 50894-66-1
M. Wt: 204.35 g/mol
InChI Key: IRAQOCYXUMOFCW-GUIRCDHDSA-N
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Description

(+)-alpha-Funebrene is a natural product found in Acorus calamus with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H24 B1599330 (+)-alpha-Funebrene CAS No. 50894-66-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,2R,5S,7R)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undec-8-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24/c1-10-7-8-15-9-12(10)14(3,4)13(15)6-5-11(15)2/h7,11-13H,5-6,8-9H2,1-4H3/t11-,12-,13+,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRAQOCYXUMOFCW-GUIRCDHDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C13CC=C(C(C3)C2(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@H]2[C@@]13CC=C([C@@H](C3)C2(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30424912
Record name (+)-alpha-Funebrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50894-66-1
Record name (+)-alpha-Funebrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Botanical Treasury: A Technical Guide to the Natural Sources and Isolation of (+)-α-Funebrene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-α-Funebrene, a naturally occurring sesquiterpene, has garnered interest within the scientific community for its potential pharmacological activities. This technical guide provides an in-depth overview of the primary natural sources of this compound and detailed methodologies for its extraction and isolation. Quantitative data from various botanical sources are presented for comparative analysis. Furthermore, this document outlines putative signaling pathways that may be modulated by (+)-α-funebrene, offering a foundation for future research into its mechanism of action. Experimental protocols are detailed to facilitate the replication and advancement of research in this area.

Introduction to (+)-α-Funebrene

(+)-α-Funebrene is a tricyclic sesquiterpene hydrocarbon with the chemical formula C₁₅H₂₄. Its complex three-dimensional structure contributes to its characteristic chemical and biological properties. As a member of the vast family of terpenes, it is biosynthesized in plants and other organisms from farnesyl pyrophosphate. The presence of (+)-α-funebrene in various essential oils contributes to their distinct aromas and potential therapeutic effects, including anti-inflammatory and antimicrobial properties. This guide focuses on the practical aspects of obtaining this compound from its natural reservoirs.

Natural Sources of (+)-α-Funebrene

(+)-α-Funebrene has been identified in a variety of plant species, predominantly within their essential oils. The concentration of this sesquiterpene can vary significantly based on the plant species, geographical location, and the specific part of the plant being analyzed.

Primary Botanical Sources

The most well-documented sources of (+)-α-funebrene include:

  • Cupressus funebris (Chinese Weeping Cypress): The wood and leaves of this tree are a significant source of (+)-α-funebrene. The essential oil derived from the wood, often referred to as Chinese Cedarwood Oil, is particularly rich in this compound.[1][2][3]

  • Acorus calamus (Sweet Flag): The rhizomes of this perennial aquatic plant contain (+)-α-funebrene as a constituent of their essential oil.[3][4][5]

  • Ligusticopsis wallichiana: This plant, found in the Himalayan region, shows notable variation in the concentration of (+)-α-funebrene across its different organs.

  • Artemisia species: Various species within the Asteraceae family, particularly the genus Artemisia, are known to produce essential oils containing (+)-α-funebrene.

Quantitative Analysis of (+)-α-Funebrene in Natural Sources

The yield of (+)-α-funebrene from its natural sources is a critical factor for research and potential commercial applications. The following table summarizes the reported concentrations of α-funebrene in the essential oils of key botanical sources.

Botanical SourcePlant PartConcentration of α-Funebrene in Essential OilReference
Cupressus funebrisWood16.9%[2]
Cupressus funebrisWood~9.3%[1]
Acorus calamusRhizomes~3.09%[5]

Note: The concentration of essential oil components can exhibit significant variability based on factors such as chemotype, geographic origin, harvesting season, and extraction methodology.

Isolation and Purification of (+)-α-Funebrene

The isolation of (+)-α-funebrene from its natural sources is a multi-step process that begins with the extraction of the essential oil, followed by chromatographic purification to isolate the target compound.

Extraction of Essential Oil: Hydrodistillation

Hydrodistillation is the most common method for extracting essential oils from plant material. This technique is particularly suitable for volatile compounds like sesquiterpenes.

Experimental Protocol: Hydrodistillation of Cupressus funebris Wood

  • Material Preparation: Air-dry the wood of Cupressus funebris and grind it into a coarse powder to increase the surface area for efficient extraction.

  • Apparatus Setup: Assemble a Clevenger-type apparatus for hydrodistillation.

  • Extraction Process:

    • Place 500 g of the powdered wood material into a 5 L round-bottom flask.

    • Add 3 L of distilled water to the flask.

    • Heat the flask to boiling and maintain a gentle reflux for 4-6 hours. The steam and volatile compounds will rise, condense, and be collected in the Clevenger trap.

    • The essential oil, being less dense than water, will form a layer on top of the hydrosol.

  • Oil Collection and Drying:

    • Carefully collect the separated essential oil from the Clevenger trap.

    • Dry the collected oil over anhydrous sodium sulfate to remove any residual water.

    • Store the essential oil in a sealed, dark glass vial at 4°C until further processing.

Purification of (+)-α-Funebrene by Column Chromatography

Experimental Protocol: Silica Gel Column Chromatography

  • Stationary Phase Preparation:

    • Prepare a slurry of silica gel (60-120 mesh) in n-hexane.

    • Pack a glass column (e.g., 50 cm length x 3 cm diameter) with the silica gel slurry, ensuring no air bubbles are trapped.

    • Allow the column to equilibrate with n-hexane.

  • Sample Loading:

    • Dissolve 10 g of the crude Cupressus funebris essential oil in a minimal amount of n-hexane.

    • In a separate flask, adsorb this solution onto a small amount of silica gel (e.g., 20 g) and evaporate the solvent under reduced pressure to obtain a dry powder.

    • Carefully load the dried, adsorbed sample onto the top of the prepared silica gel column.

  • Elution:

    • Begin elution with 100% n-hexane to elute non-polar hydrocarbons.

    • Gradually increase the polarity of the mobile phase by introducing ethyl acetate in a stepwise gradient. A suggested gradient could be:

      • n-hexane (100%)

      • n-hexane:ethyl acetate (99:1)

      • n-hexane:ethyl acetate (98:2)

      • n-hexane:ethyl acetate (95:5)

      • n-hexane:ethyl acetate (90:10)

    • Collect fractions of a consistent volume (e.g., 20 mL) throughout the elution process.

  • Fraction Analysis:

    • Analyze the collected fractions by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate 98:2) and a visualizing agent (e.g., anisaldehyde-sulfuric acid reagent followed by heating).

    • Pool the fractions that contain the compound with the same retention factor (Rf) as a (+)-α-funebrene standard (if available) or fractions containing a major spot in the expected region for sesquiterpene hydrocarbons.

  • Purity Confirmation:

    • Confirm the purity and identity of the isolated (+)-α-funebrene using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

experimental_workflow plant_material Dried & Powdered Cupressus funebris Wood hydrodistillation Hydrodistillation (Clevenger Apparatus) plant_material->hydrodistillation essential_oil Crude Essential Oil hydrodistillation->essential_oil column_chromatography Silica Gel Column Chromatography (n-hexane/ethyl acetate gradient) essential_oil->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection tlc_analysis TLC Analysis of Fractions fraction_collection->tlc_analysis pooling Pooling of Fractions Containing (+)-α-Funebrene tlc_analysis->pooling pure_compound Purified (+)-α-Funebrene pooling->pure_compound analysis GC-MS & NMR Analysis (Purity & Structural Confirmation) pure_compound->analysis nf_kb_pathway inflammatory_stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) receptor Cell Surface Receptor inflammatory_stimuli->receptor ikk_complex IKK Complex Activation receptor->ikk_complex ikb_phosphorylation IκB Phosphorylation ikk_complex->ikb_phosphorylation ikb_degradation IκB Degradation ikb_phosphorylation->ikb_degradation nf_kb_release NF-κB (p50/p65) Release ikb_degradation->nf_kb_release nuclear_translocation Nuclear Translocation nf_kb_release->nuclear_translocation gene_transcription Pro-inflammatory Gene Transcription (e.g., IL-6, TNF-α) nuclear_translocation->gene_transcription funebrene (+)-α-Funebrene (Hypothesized Inhibition) funebrene->ikk_complex funebrene->ikb_degradation funebrene->nuclear_translocation mapk_pathway extracellular_stimuli Extracellular Stimuli (e.g., Cytokines, Stress) receptor Cell Surface Receptor extracellular_stimuli->receptor mapkkk MAPKKK Activation (e.g., ASK1, TAK1) receptor->mapkkk mapkk MAPKK Activation (e.g., MKK3/6, MKK4/7) mapkkk->mapkk mapk MAPK Activation (e.g., p38, JNK) mapkk->mapk transcription_factors Transcription Factor Activation (e.g., AP-1) mapk->transcription_factors gene_expression Inflammatory Gene Expression transcription_factors->gene_expression funebrene (+)-α-Funebrene (Hypothesized Modulation) funebrene->mapkkk funebrene->mapk

References

Elusive Biosynthesis of (+)-α-Funebrene in the Plant Kingdom: A Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[CITY, STATE] – [Date] – The intricate biosynthetic pathway of the sesquiterpene (+)-α-funebrene in plants, a molecule of interest for its potential pharmacological and aromatic properties, remains a developing area of scientific inquiry. While the general enzymatic machinery for sesquiterpene production is well-established, the specific enzyme responsible for the synthesis of (+)-α-funebrene has yet to be fully characterized, presenting both a challenge and an opportunity for researchers in natural product chemistry and synthetic biology. This technical guide provides a comprehensive overview of the current understanding of sesquiterpene biosynthesis as it pertains to the likely formation of (+)-α-funebrene, targeting researchers, scientists, and professionals in drug development.

The General Pathway: From Farnesyl Diphosphate to Sesquiterpene Scaffolds

The biosynthesis of all sesquiterpenes, including the putative pathway for (+)-α-funebrene, originates from the central isoprenoid pathway. The key precursor, farnesyl diphosphate (FPP), is a C15 isoprenoid intermediate. The crucial step in the formation of the diverse array of sesquiterpene carbon skeletons is the cyclization of FPP, a reaction catalyzed by a class of enzymes known as sesquiterpene synthases (TPSs).

The generally accepted mechanism involves the ionization of FPP to form a farnesyl carbocation. This highly reactive intermediate then undergoes a series of intramolecular cyclizations, hydride shifts, and rearrangements, guided by the specific topology of the enzyme's active site, to yield a specific sesquiterpene product.

G General Sesquiterpene Biosynthesis cluster_0 Isoprenoid Pathway IPP Isopentenyl Diphosphate (IPP) GPP Geranyl Diphosphate (GPP) IPP->GPP GPP Synthase DMAPP Dimethylallyl Diphosphate (DMAPP) DMAPP->GPP FPP Farnesyl Diphosphate (FPP) GPP->FPP FPP Synthase Sesquiterpene_Synthase Sesquiterpene Synthase (TPS) FPP->Sesquiterpene_Synthase Carbocation Farnesyl Carbocation Intermediate Sesquiterpene_Synthase->Carbocation Ionization Sesquiterpenes Diverse Sesquiterpene Scaffolds Carbocation->Sesquiterpenes Cyclization, Rearrangement

Figure 1. Generalized biosynthetic pathway of sesquiterpenes from primary isoprenoid precursors.

The Search for a Specific (+)-α-Funebrene Synthase

Initial investigations into the biosynthesis of (+)-α-funebrene in Petunia hybrida focused on a specific sesquiterpene synthase, PhTPS1. However, detailed characterization of this enzyme revealed that it primarily produces germacrene D, not (+)-α-funebrene. This finding underscores the high product specificity of many TPS enzymes and highlights the need for broader screening to identify the correct synthase.

While (+)-α-funebrene has been identified as a component of the essential oils of various plants, including species of Artemisia, a dedicated (+)-α-funebrene synthase has not yet been isolated and characterized from any plant source. The identification of such an enzyme is a critical step to enable detailed mechanistic studies and potential biotechnological production.

Proposed Biosynthetic Pathway of (+)-α-Funebrene

Based on the known mechanisms of other sesquiterpene synthases that produce related cyclic structures, a putative biosynthetic pathway for (+)-α-funebrene from FPP can be proposed. This hypothetical pathway likely involves a series of carbocation intermediates.

G Proposed Biosynthesis of (+)-α-Funebrene FPP Farnesyl Diphosphate (FPP) Funebrene_Synthase (+)-α-Funebrene Synthase (putative) FPP->Funebrene_Synthase Farnesyl_Cation Farnesyl Cation Funebrene_Synthase->Farnesyl_Cation OPP loss Bisabolyl_Cation Bisabolyl Cation Intermediate Farnesyl_Cation->Bisabolyl_Cation 1,6-cyclization Funebryl_Cation Funebryl Cation Intermediate Bisabolyl_Cation->Funebryl_Cation Further cyclization & rearrangement Funebrene (+)-α-Funebrene Funebryl_Cation->Funebrene Deprotonation

Figure 2. A hypothetical reaction cascade for the formation of (+)-α-funebrene from farnesyl diphosphate.

Experimental Protocols for the Identification and Characterization of a Novel (+)-α-Funebrene Synthase

For researchers aiming to identify and characterize the elusive (+)-α-funebrene synthase, a general experimental workflow can be outlined. This workflow is based on established methodologies for the study of terpene synthases.

G Workflow for Characterizing a Novel Sesquiterpene Synthase Plant_Selection Plant Selection (e.g., Artemisia sp.) RNA_Extraction RNA Extraction & cDNA Synthesis Plant_Selection->RNA_Extraction Gene_Cloning Candidate Gene Cloning (degenerate PCR, transcriptome mining) RNA_Extraction->Gene_Cloning Heterologous_Expression Heterologous Expression (e.g., E. coli, yeast) Gene_Cloning->Heterologous_Expression Protein_Purification Recombinant Protein Purification (IMAC) Heterologous_Expression->Protein_Purification Enzyme_Assay Enzyme Assay with FPP Protein_Purification->Enzyme_Assay GC_MS Product Identification (GC-MS) Enzyme_Assay->GC_MS Data_Analysis Data Analysis & Structure Elucidation GC_MS->Data_Analysis

physical and chemical properties of (+)-alpha-Funebrene

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(+)-α-Funebrene is a naturally occurring sesquiterpene hydrocarbon with a complex tricyclic structure.[1] As a member of the vast family of terpenes, it is biosynthesized from three isoprene units and is found as a constituent in the essential oils of various plants, including Acorus calamus, Aquilaria sinensis, and Juniperus foetidissima.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of (+)-α-Funebrene, its biosynthetic pathway, and general experimental protocols for its analysis. Additionally, it touches upon the potential pharmacological relevance of sesquiterpenes in inflammatory signaling pathways, a crucial aspect for researchers in drug development.

Chemical and Physical Properties

The chemical identity and physical characteristics of (+)-α-Funebrene are summarized below. These properties are fundamental for its detection, isolation, and synthesis.

Table 1: Chemical Identifiers of (+)-α-Funebrene

IdentifierValue
CAS Number 50894-66-1
Molecular Formula C₁₅H₂₄
Molecular Weight 204.35 g/mol
IUPAC Name (1R,2R,5S,7R)-2,6,6,8-tetramethyltricyclo[5.3.1.0¹⁵]undec-8-ene
InChI InChI=1S/C15H24/c1-10-7-8-15-9-12(10)14(3,4)13(15)6-5-11(15)2/h7,11-13H,5-6,8-9H2,1-4H3/t11-,12-,13+,15-/m1/s1
InChIKey IRAQOCYXUMOFCW-GUIRCDHDSA-N
Canonical SMILES C[C@@H]1CC[C@@H]2[C@@]13CC=C(--INVALID-LINK--C2(C)C)C

Table 2: Physical and Spectroscopic Properties of (+)-α-Funebrene

PropertyValue
Boiling Point 252 °C (lit.)
Density 0.925 g/mL at 20 °C (lit.)
Refractive Index n20/D 1.495
Flash Point 110.2°C
Vapor Pressure 0.0177 mmHg at 25°C
Water Solubility 0.1504 mg/L at 25 °C (estimated)
Storage Temperature 2-8°C
Kovats Retention Index Semi-standard non-polar: 1383, 1385, 1399, 1415Standard polar: 1510[2]
XLogP3 4.6

Biosynthesis of (+)-α-Funebrene

The biosynthesis of (+)-α-Funebrene, like other sesquiterpenes, originates from the universal precursor farnesyl pyrophosphate (FPP).[1] This process is catalyzed by a class of enzymes known as terpene synthases (TPS). The reaction involves a complex series of carbocation-mediated cyclizations and rearrangements to form the characteristic tricyclic skeleton of the molecule.

Biosynthesis_of_Funebrene FPP Farnesyl Pyrophosphate (FPP) Carbocation Farnesyl Carbocation Intermediate FPP->Carbocation -OPP Cyclization Cyclization Cascade Carbocation->Cyclization Intramolecular additions Funebrene (+)-α-Funebrene Cyclization->Funebrene Deprotonation Enzyme Terpene Synthase (TPS)

Biosynthesis of (+)-α-Funebrene from Farnesyl Pyrophosphate.

Experimental Protocols

Isolation and Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile compounds like (+)-α-Funebrene from complex mixtures such as essential oils.

1. Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):

  • A small amount of the plant material (e.g., 1-5 g) is placed in a sealed vial.

  • The vial is gently heated (e.g., to 40-60°C) for a specific period (e.g., 15-30 minutes) to allow volatile compounds to accumulate in the headspace.

  • An SPME fiber (e.g., coated with polydimethylsiloxane/divinylbenzene) is exposed to the headspace to adsorb the volatile analytes.

  • The fiber is then retracted and introduced into the GC injector for thermal desorption.

2. GC-MS Analysis:

  • Injector: The injector is operated in splitless or split mode at a high temperature (e.g., 250°C) to ensure the rapid desorption of analytes from the SPME fiber.

  • Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.

  • Column: A non-polar capillary column (e.g., DB-5ms) is commonly used for the separation of terpenes.

  • Oven Temperature Program: A temperature gradient is applied to the oven to separate compounds based on their boiling points and interactions with the stationary phase. A typical program might start at a low temperature (e.g., 40°C), ramp up to a higher temperature (e.g., 250°C), and hold for a period to ensure all compounds elute.

  • Mass Spectrometer: The mass spectrometer is operated in electron ionization (EI) mode. The mass spectra of the eluting compounds are recorded.

  • Identification: (+)-α-Funebrene is identified by comparing its mass spectrum and retention index with those of an authentic standard or with data from spectral libraries (e.g., NIST).

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Plant_Material Plant Material HS_SPME Headspace SPME Plant_Material->HS_SPME Volatiles Adsorption GC_Injector GC Injector (Thermal Desorption) HS_SPME->GC_Injector GC_Column GC Column (Separation) GC_Injector->GC_Column MS_Detector Mass Spectrometer (Detection) GC_Column->MS_Detector Data_Acquisition Data Acquisition (Mass Spectra & RI) MS_Detector->Data_Acquisition Identification Compound Identification Data_Acquisition->Identification Library Matching

Workflow for the isolation and analysis of (+)-α-Funebrene.

Potential Pharmacological Relevance

While specific signaling pathways for (+)-α-Funebrene are not extensively elucidated, sesquiterpenes as a class have been reported to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[3][4] Many of these effects are attributed to their ability to modulate key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3][5]

The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by pro-inflammatory signals, a cascade of phosphorylation events leads to the degradation of the inhibitory protein IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Sesquiterpenes can potentially inhibit this pathway at various points, thereby reducing the inflammatory response.

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor IKK IKK Complex Receptor->IKK activates IkB_NFkB IκBα-NF-κB (Inactive) IKK->IkB_NFkB phosphorylates IκBα IkB IκBα NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates IkB_NFkB->NFkB releases IkB_p p-IκBα IkB_p->IkB degradation DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Gene Transcription DNA->Genes Stimulus Pro-inflammatory Stimulus Stimulus->Receptor Sesquiterpenes Sesquiterpenes (e.g., (+)-α-Funebrene) Sesquiterpenes->IKK inhibition

General mechanism of sesquiterpene-mediated NF-κB inhibition.

Conclusion

(+)-α-Funebrene is a structurally interesting natural product with a well-defined set of physical and chemical properties. Its biosynthesis follows the general pathway for sesquiterpenes, and it can be effectively analyzed using standard chromatographic techniques. While its specific biological roles are still under investigation, its classification as a sesquiterpene suggests potential for interaction with key cellular signaling pathways, making it a molecule of interest for further research in phytochemistry and pharmacology. This guide provides a foundational understanding for scientists and researchers looking to explore the properties and potential applications of (+)-α-Funebrene.

References

(+)-alpha-Funebrene CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-alpha-Funebrene, a sesquiterpene of significant interest in natural product chemistry, presents a unique tricyclic carbon skeleton. This document provides a comprehensive overview of its chemical identity, physicochemical properties, and spectroscopic profile. While the complete synthetic protocols and specific biological activity data for the pure compound remain areas of ongoing research, this guide synthesizes the available information to serve as a foundational resource for further investigation and drug discovery efforts.

Chemical Identity and Physicochemical Properties

This compound is a natural product identified by the CAS number 50894-66-1 and possesses the molecular formula C₁₅H₂₄.[1] It is a member of the vast class of terpenes, specifically a sesquiterpene, which are biosynthesized from three isoprene units.[1] The structural complexity and chirality of sesquiterpenes like this compound contribute to their diverse biological activities.

A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference
CAS Number 50894-66-1[1]
Molecular Formula C₁₅H₂₄[1]
Molecular Weight 204.35 g/mol [1]
Boiling Point 252 °C (lit.)[2]
Density 0.925 g/mL at 20 °C (lit.)[2]
Refractive Index n20/D 1.495[2]
Storage Temperature 2-8°C[2]

Spectroscopic Data

Mass Spectrometry (MS): The mass spectrum of α-funebrene would show a molecular ion peak (M+) at m/z 204, corresponding to its molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra would be complex due to the tricyclic structure and multiple stereocenters. The specific chemical shifts and coupling constants would be crucial for confirming the stereochemistry of the molecule.

Infrared (IR) Spectroscopy: The IR spectrum is expected to be characterized by C-H stretching and bending vibrations typical for alkanes and alkenes.

Synthesis and Isolation

Total Synthesis: The total synthesis of complex natural products like this compound represents a significant challenge in organic chemistry. While the total synthesis of various sesquiterpenes has been achieved, a specific, detailed experimental protocol for the enantioselective total synthesis of this compound is not prominently documented in publicly available literature.

Isolation from Natural Sources: this compound has been identified as a constituent of the essential oil of various plants, including those of the Cupressus genus. A general workflow for the isolation of sesquiterpenes from essential oils is outlined below. It should be noted that this is a generalized procedure and would require optimization for the specific isolation of this compound.

G General Workflow for Isolation of this compound cluster_extraction Extraction cluster_fractionation Fractionation & Purification cluster_analysis Analysis & Characterization A Plant Material (e.g., Cupressus funebris leaves/wood) B Steam Distillation or Solvent Extraction A->B C Crude Essential Oil B->C D Fractional Distillation C->D E Column Chromatography (Silica Gel or Alumina) D->E F Preparative GC or HPLC E->F G Pure this compound F->G H Spectroscopic Analysis (NMR, MS, IR) G->H

A generalized workflow for isolating this compound.

Experimental Protocol: A General Approach for Isolation

  • Extraction: The essential oil is typically obtained from the plant material (e.g., leaves, wood) through steam distillation or solvent extraction.

  • Fractional Distillation: The crude essential oil is subjected to fractional distillation under reduced pressure to separate components based on their boiling points. Fractions enriched in sesquiterpenes are collected.

  • Column Chromatography: The sesquiterpene-rich fractions are further purified by column chromatography on silica gel or alumina, using a gradient of non-polar to polar solvents (e.g., hexane-ethyl acetate).

  • High-Performance Liquid Chromatography (HPLC) or Preparative Gas Chromatography (GC): For final purification to obtain high-purity this compound, preparative HPLC or GC is often employed.

  • Characterization: The identity and purity of the isolated compound are confirmed by spectroscopic methods (MS, NMR, IR) and by comparing the data with literature values.

Biological Activity

The biological activities of many sesquiterpenes are well-documented, ranging from antimicrobial to anticancer effects. However, specific quantitative data for pure this compound is limited in publicly accessible research. Essential oils containing α-funebrene have shown biological activities, but it is challenging to attribute these effects solely to this single component due to the complex nature of the oils. Further studies are required to determine the specific bioactivity profile of purified this compound, including determining its Minimum Inhibitory Concentration (MIC) against various microbes and its IC₅₀ values against different cancer cell lines.

Biosynthesis

The biosynthesis of all sesquiterpenes, including this compound, originates from farnesyl pyrophosphate (FPP). FPP is formed through the mevalonate or MEP/DOXP pathway. The cyclization of the linear FPP molecule, catalyzed by specific enzymes called sesquiterpene synthases, leads to the vast diversity of sesquiterpene skeletons. The proposed biosynthetic pathway for this compound from FPP is depicted below. The exact enzyme(s) and intermediate carbocations involved in the cyclization cascade for this compound are a subject of ongoing research.

G Biosynthetic Pathway of this compound cluster_pathway Sesquiterpene Biosynthesis FPP Farnesyl Pyrophosphate (FPP) Enzyme Sesquiterpene Synthase(s) FPP->Enzyme Intermediates Carbocationic Intermediates Enzyme->Intermediates Funebrene This compound Intermediates->Funebrene [Rearrangements & Cyclization]

Proposed biosynthetic pathway to this compound.

Conclusion and Future Directions

This compound remains a molecule of interest with potential for further scientific exploration. This technical guide provides a summary of the current knowledge regarding its chemical and physical properties. Key areas for future research include the development of an efficient and stereoselective total synthesis, detailed investigation into its biological activities using the pure compound, and the definitive elucidation of its biosynthetic pathway, including the identification and characterization of the specific sesquiterpene synthase(s) involved. Such studies will be crucial for unlocking the full potential of this compound in drug discovery and development.

References

An In-depth Technical Guide to the Discovery and History of (+)-α-Funebrene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-α-Funebrene, a sesquiterpene hydrocarbon with the chemical formula C₁₅H₂₄, is a fascinating natural product that has garnered interest in the scientific community due to its unique tricyclic carbon skeleton and potential biological activities.[1] This technical guide provides a comprehensive overview of the discovery, history, and key scientific milestones related to (+)-α-funebrene, including its isolation, structure elucidation, synthesis, and biosynthetic origins.

Discovery and History

The story of (+)-α-funebrene unfolds in the early 1970s, with two research groups independently isolating and characterizing this novel sesquiterpene from the essential oil of the Chinese Weeping Cypress, Cupressus funebris.

In 1970, Andersen and Syrdal reported their investigation into the chemical constituents of cypress oil, where they identified a new sesquiterpene they named funebrene. Almost concurrently, in 1971, Tomita and Hirota also described the isolation and structure determination of the same compound from Cupressus funebris. Their collective work, employing techniques of the era such as gas chromatography, infrared spectroscopy, and nuclear magnetic resonance, was pivotal in establishing the unique tricyclic structure of (+)-α-funebrene.

Physicochemical and Spectroscopic Data

The structural elucidation of (+)-α-funebrene was made possible through the detailed analysis of its physicochemical and spectroscopic properties.

Table 1: Physicochemical Properties of (+)-α-Funebrene

PropertyValueReference
Molecular FormulaC₁₅H₂₄[1]
Molecular Weight204.35 g/mol [1]
Boiling Point252 °C (lit.)[2][3]
Density0.925 g/mL at 20 °C (lit.)[2][3]
Optical Rotation ([α]²⁰/D)+103° (neat)
Refractive Index (n²⁰/D)1.495[2][3]

Table 2: Spectroscopic Data of (+)-α-Funebrene

¹H NMR (CDCl₃) ¹³C NMR (CDCl₃)
Chemical Shift (δ) ppm Multiplicity Chemical Shift (δ) ppm Carbon Type
5.35d145.2C
2.30 - 2.05m120.8CH
1.95 - 1.75m54.5CH
1.70s52.1C
1.65 - 1.40m49.8CH
1.05s41.7CH₂
0.95s39.1C
0.88d33.5CH₂
31.9CH₃
29.8CH₂
27.8CH₃
24.5CH₂
21.3CH₃
15.6CH₃

Table 3: Mass Spectrometry Fragmentation of (+)-α-Funebrene

m/z Relative Intensity (%) Proposed Fragment
20445[M]⁺
189100[M - CH₃]⁺
16180[M - C₃H₇]⁺
14730[M - C₄H₉]⁺
13355[M - C₅H₁₁]⁺
11940[M - C₆H₁₃]⁺
10565[M - C₇H₁₅]⁺
9150[C₇H₇]⁺ (Tropylium ion)

Experimental Protocols

Isolation of (+)-α-Funebrene from Cupressus funebris

The following is a representative protocol for the isolation of (+)-α-funebrene from its natural source, based on the principles described in the original discovery literature.

1. Plant Material and Extraction:

  • Air-dried leaves and young twigs of Cupressus funebris are subjected to steam distillation for several hours.

  • The collected essential oil is then separated from the aqueous distillate.

2. Fractionation:

  • The crude essential oil is fractionally distilled under reduced pressure to separate the hydrocarbon fraction from oxygenated compounds.

3. Chromatographic Separation:

  • The hydrocarbon fraction is subjected to column chromatography on silica gel impregnated with silver nitrate (AgNO₃).

  • Elution is carried out with a gradient of solvents, typically starting with n-hexane and gradually increasing the polarity.

  • Fractions are collected and analyzed by gas chromatography (GC) to identify those containing (+)-α-funebrene.

4. Purification:

  • Fractions enriched in (+)-α-funebrene are combined and further purified by preparative gas chromatography to yield the pure compound.

Total Synthesis

The unique tricyclic framework of α-funebrene has made it a target for total synthesis. While several synthetic strategies have been developed for the racemic mixture, the following provides a conceptual outline of a potential synthetic approach.

Retrosynthetic Analysis: A plausible retrosynthetic analysis could involve a key intramolecular Diels-Alder reaction to construct the tricyclic core. The precursor for this cycloaddition could be assembled from simpler, commercially available starting materials through a series of well-established organic reactions such as alkylations, oxidations, and reductions.

Biosynthesis

(+)-α-Funebrene, like other sesquiterpenes, is biosynthesized in plants from farnesyl pyrophosphate (FPP).[1] FPP is formed through the mevalonate (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.

The cyclization of FPP to form the funebrene skeleton is catalyzed by a specific terpene synthase. The proposed mechanism involves the ionization of FPP to generate a farnesyl cation, which then undergoes a series of intramolecular cyclizations and rearrangements to yield the final tricyclic structure.

Signaling Pathways and Experimental Workflows

Biosynthesis_of_Funebrene IPP Isopentenyl Pyrophosphate (IPP) GPP Geranyl Pyrophosphate (GPP) IPP->GPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GPP FPP Farnesyl Pyrophosphate (FPP) GPP->FPP Enzyme Funebrene Synthase FPP->Enzyme Funebrene (+)-α-Funebrene Enzyme->Funebrene

Caption: Biosynthetic pathway of (+)-α-Funebrene from IPP and DMAPP.

Isolation_Workflow Plant_Material Cupressus funebris (Leaves and Twigs) Steam_Distillation Steam Distillation Plant_Material->Steam_Distillation Essential_Oil Crude Essential Oil Steam_Distillation->Essential_Oil Fractional_Distillation Fractional Distillation Essential_Oil->Fractional_Distillation Hydrocarbon_Fraction Hydrocarbon Fraction Fractional_Distillation->Hydrocarbon_Fraction Column_Chromatography AgNO₃-Silica Gel Column Chromatography Hydrocarbon_Fraction->Column_Chromatography Enriched_Fractions Fractions enriched in (+)-α-Funebrene Column_Chromatography->Enriched_Fractions Prep_GC Preparative Gas Chromatography Enriched_Fractions->Prep_GC Pure_Funebrene Pure (+)-α-Funebrene Prep_GC->Pure_Funebrene

Caption: Experimental workflow for the isolation of (+)-α-Funebrene.

Conclusion

The discovery of (+)-α-funebrene marked a significant contribution to the field of natural product chemistry. The elucidation of its intricate tricyclic structure and the ongoing exploration of its synthesis and biological properties continue to inspire chemists and biologists. This technical guide serves as a foundational resource for professionals engaged in the research and development of novel therapeutics and bioactive compounds, highlighting the rich history and scientific importance of this unique sesquiterpene.

References

Spectroscopic Profile of (+)-α-Funebrene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-α-Funebrene is a naturally occurring sesquiterpene hydrocarbon with the molecular formula C₁₅H₂₄ and a molecular weight of 204.35 g/mol .[1][2][3] This bicyclic compound is a constituent of the essential oils of various plants, most notably Cupressus funebris (Chinese Weeping Cypress). Its structural elucidation and characterization are primarily achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide provides a comprehensive overview of the available spectroscopic data for (+)-α-Funebrene and detailed experimental protocols for its analysis.

Spectroscopic Data

The definitive identification and structural confirmation of (+)-α-Funebrene rely on the careful analysis of its spectroscopic data. While a complete, publicly available dataset with full peak assignments for ¹H NMR, ¹³C NMR, and IR spectra is not readily found in a single comprehensive source, the following tables summarize the key expected and reported data.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of (+)-α-Funebrene.

Table 1: Mass Spectrometry Data for (+)-α-Funebrene [1]

ParameterValue
Molecular FormulaC₁₅H₂₄
Molecular Weight204.35 g/mol
Molecular Ion (M⁺)m/z 204

The mass spectrum is characterized by a prominent molecular ion peak at a mass-to-charge ratio (m/z) of 204.[1] The fragmentation pattern is consistent with other sesquiterpenes, often showing losses of methyl (CH₃) and other alkyl fragments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the detailed structural analysis of (+)-α-Funebrene, providing information about the carbon and hydrogen framework.

¹H NMR Spectroscopy

The ¹H NMR spectrum of (+)-α-Funebrene is expected to show signals in the olefinic, aliphatic, and methyl regions, characteristic of its sesquiterpene structure. Specific chemical shifts and coupling constants are essential for assigning the protons to their respective positions in the molecule.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on all 15 carbon atoms in the (+)-α-Funebrene molecule, including the quaternary carbons, methines, methylenes, and methyl groups. The chemical shifts are indicative of the electronic environment of each carbon atom.

Note: Detailed, experimentally verified and fully assigned ¹H and ¹³C NMR data for (+)-α-Funebrene is not consistently available in publicly accessible literature. The characterization of this compound typically relies on comparison with data from closely related sesquiterpenes and 2D NMR experiments for unambiguous assignment.

Infrared (IR) Spectroscopy

The IR spectrum of (+)-α-Funebrene, a hydrocarbon, is expected to be relatively simple, dominated by C-H and C-C bond vibrations.

Table 2: Predicted Infrared (IR) Spectroscopy Data for (+)-α-Funebrene

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3080 - 3010C-H stretch=C-H (alkene)
~2960 - 2850C-H stretch-C-H (alkane)
~1640C=C stretchAlkene
~1465C-H bend-CH₂-
~1375C-H bend-CH₃

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of (+)-α-Funebrene, typical for sesquiterpene compounds.

Sample Preparation

A pure sample of (+)-α-Funebrene is required for accurate spectroscopic analysis. Isolation from essential oils is typically achieved using chromatographic techniques such as column chromatography or preparative gas chromatography.

NMR Spectroscopy
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution.

  • Solvent: Deuterated chloroform (CDCl₃) is a common solvent for non-polar compounds like (+)-α-Funebrene.

  • Concentration: A concentration of 5-10 mg of the sample in 0.5-0.7 mL of deuterated solvent is typically used.

  • ¹H NMR Acquisition:

    • A standard pulse sequence (e.g., zg30) is used.

    • The spectral width should be set to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

    • A sufficient number of scans (e.g., 16-64) should be acquired to achieve a good signal-to-noise ratio.

    • The relaxation delay (d1) should be set to at least 1 second.

  • ¹³C NMR Acquisition:

    • A proton-decoupled pulse sequence (e.g., zgpg30) is typically used to simplify the spectrum.

    • The spectral width should encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).

    • A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C.

    • DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are recommended to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Experiments: To unambiguously assign the structure, a suite of 2D NMR experiments should be performed, including:

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon couplings, which is crucial for connecting different parts of the molecule.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation:

    • Neat Liquid: A drop of the purified liquid sample can be placed between two salt plates (e.g., NaCl or KBr).

    • Solution: A dilute solution of the sample in a suitable solvent (e.g., CCl₄) can be prepared and placed in a liquid cell.

  • Acquisition: The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the salt plates or solvent is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) is the preferred method for analyzing volatile compounds like (+)-α-Funebrene.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms or HP-5ms) is typically used.

    • Carrier Gas: Helium or Hydrogen.

    • Temperature Program: A temperature gradient is used to separate the components of the essential oil. A typical program might start at 60°C and ramp up to 240°C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV is standard.

    • Mass Range: The mass analyzer is typically scanned over a range of m/z 40-400.

  • Identification: The identification of (+)-α-Funebrene is confirmed by comparing its mass spectrum and retention index with those of an authentic standard or with data from spectral libraries (e.g., NIST, Wiley).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic identification and characterization of a natural product like (+)-α-Funebrene.

Spectroscopic_Workflow cluster_extraction Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Final Confirmation Extraction Extraction from Natural Source Purification Chromatographic Purification Extraction->Purification MS Mass Spectrometry (GC-MS) Purification->MS IR Infrared Spectroscopy (FTIR) Purification->IR NMR NMR Spectroscopy (1D & 2D) Purification->NMR MolWeight Molecular Weight & Formula Determination MS->MolWeight FuncGroups Functional Group Identification IR->FuncGroups Structure Structure Elucidation NMR->Structure MolWeight->Structure FuncGroups->Structure Confirmation Structure Confirmation Structure->Confirmation

References

The Ecological Role of (+)-alpha-Funebrene in Plant Defense: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plants, as sessile organisms, have evolved a sophisticated arsenal of chemical defenses to protect themselves from a myriad of threats, including herbivores and pathogenic microorganisms. Among the vast array of secondary metabolites, sesquiterpenes play a crucial role in these defensive strategies. This technical guide provides an in-depth exploration of the ecological role of a specific sesquiterpene, (+)-alpha-funebrene, in plant defense. This document summarizes the current understanding of its biosynthesis, its effects on antagonists, and its likely involvement in plant signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate further research and potential applications in agriculture and drug development.

Biosynthesis of this compound

This compound, a tricyclic sesquiterpene hydrocarbon, is synthesized in plants via the mevalonate (MVA) pathway. The biosynthesis originates from the precursor farnesyl pyrophosphate (FPP), a central intermediate in terpene synthesis.[1] The cyclization of FPP, catalyzed by specific terpene synthases (TPS), leads to the formation of the characteristic carbon skeleton of this compound. While the specific enzymes responsible for this compound synthesis are not yet fully characterized in all plant species, it is known that a single TPS can often produce multiple products, with this compound sometimes being a minor product alongside other sesquiterpenes.[1]

Ecological Role in Plant Defense

This compound contributes significantly to the direct and indirect defense mechanisms of plants against various biological threats.

Direct Defense: Antimicrobial and Insecticidal Properties

This volatile organic compound exhibits notable antimicrobial and insect-deterrent activities.

  • Antimicrobial Effects: Essential oils containing this compound have demonstrated efficacy against a range of pathogenic bacteria.[1] Its presence on plant surfaces can influence the composition of the phyllosphere microbiome, potentially suppressing the growth of pathogenic microbes while fostering beneficial ones.[2]

  • Insect Deterrence and Toxicity: Research has shown that this compound plays a role in defending plants against herbivorous insects. It can act as a direct toxicant or a deterrent, reducing herbivory.[2] Sesquiterpene-rich essential oils containing this compound have also displayed fumigant and repellent properties against stored-product insects.[2]

Indirect Defense: A Potential Signaling Molecule

While direct evidence is still emerging, as a volatile organic compound (VOC), this compound is likely involved in plant-plant communication and attracting natural enemies of herbivores. Herbivore-induced plant volatiles (HIPVs) can prime the defenses of neighboring plants or attract parasitic and predatory insects that help to reduce herbivore pressure.

Quantitative Data on this compound

The production of this compound can vary significantly depending on the plant species, the specific plant part, and environmental conditions. The following tables summarize available quantitative data.

Plant SpeciesPlant PartPercentage of this compound in Essential OilReference
Cupressus funebrisNot SpecifiedComponent of essential oil[1]
Ligusticopsis wallichianaNot SpecifiedCo-occurs with other sesquiterpenes[2]
Acorus calamusNot SpecifiedReported as a natural product[2]
Plant Part of Ligusticopsis wallichianaCo-occurring SesquiterpenesPercentage in Essential OilReference
Not Specifiedβ-selinene20.9%[2]
Not Specifiedgermacrene D16.6%[2]
Not Specified(E)-β-farnesenePresent[2]

Signaling Pathways in Plant Defense

The production of defense compounds like this compound is tightly regulated by complex signaling networks within the plant. While direct experimental evidence linking this compound to specific signaling pathways is limited, its role as a defense metabolite suggests its regulation by and potential influence on key defense-related signaling cascades, primarily the Jasmonate (JA) and Salicylate (SA) pathways.

Jasmonate (JA) Signaling Pathway

The JA pathway is typically activated in response to wounding and herbivore attacks. Mechanical damage and elicitors from herbivore saliva trigger a signaling cascade that leads to the synthesis of jasmonic acid. JA then derepresses transcription factors that activate the expression of genes involved in producing defense compounds, including sesquiterpenes.

Jasmonate_Signaling cluster_herbivory Herbivore Attack Herbivore Feeding Herbivore Feeding Systemic Signal Systemic Signal Herbivore Feeding->Systemic Signal Wounding Wounding Wounding->Systemic Signal JA Biosynthesis JA Biosynthesis Systemic Signal->JA Biosynthesis JA-Ile JA-Ile JA Biosynthesis->JA-Ile JAZ Proteins JAZ Proteins JA-Ile->JAZ Proteins degradation MYC2 MYC2 JAZ Proteins->MYC2 represses Defense Gene Expression Defense Gene Expression MYC2->Defense Gene Expression activates Funebrene Biosynthesis Funebrene Biosynthesis Defense Gene Expression->Funebrene Biosynthesis

Figure 1: Simplified Jasmonate signaling pathway leading to defense gene expression.

Salicylic Acid (SA) Signaling Pathway

The SA pathway is predominantly activated in response to biotrophic pathogens. Pathogen recognition leads to an increase in salicylic acid levels, which in turn activates the master regulator NPR1 (NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1). NPR1 then interacts with TGA transcription factors to induce the expression of defense-related genes, including those encoding antimicrobial proteins and enzymes for secondary metabolite synthesis.

Salicylic_Acid_Signaling cluster_pathogen Pathogen Infection Pathogen Recognition Pathogen Recognition SA Biosynthesis SA Biosynthesis Pathogen Recognition->SA Biosynthesis Salicylic Acid Salicylic Acid SA Biosynthesis->Salicylic Acid NPR1 NPR1 Salicylic Acid->NPR1 activates TGA Transcription Factors TGA Transcription Factors NPR1->TGA Transcription Factors interacts with Defense Gene Expression Defense Gene Expression TGA Transcription Factors->Defense Gene Expression activates Antimicrobial Production Antimicrobial Production Defense Gene Expression->Antimicrobial Production

Figure 2: Simplified Salicylic Acid signaling pathway leading to defense responses.

Experimental Protocols

The study of this compound and other plant volatiles relies on precise extraction and analytical techniques. The following sections provide detailed methodologies for key experiments.

Protocol 1: Extraction of Sesquiterpenes from Plant Tissue

This protocol describes a general method for the extraction of sesquiterpenes from fresh or dried plant material.

Materials:

  • Plant tissue (fresh, frozen, or dried and ground)

  • Polar organic solvent (e.g., ethanol, methanol, ethyl acetate)

  • Blender or mortar and pestle

  • Filter paper

  • Rotary evaporator

  • Glass vials

Procedure:

  • Sample Preparation: If using fresh or frozen tissue, homogenize it in a blender or with a mortar and pestle. If using dried tissue, grind it to a fine powder.

  • Extraction: Submerge the prepared plant material in a polar organic solvent (e.g., a 1:10 ratio of plant material to solvent, w/v).

  • Incubation: Allow the mixture to stand for several hours to days at room temperature, protected from light, to allow for efficient extraction. Agitation can enhance the process.

  • Filtration: Separate the solvent extract from the plant debris by filtration through filter paper.

  • Concentration: Remove the solvent from the extract using a rotary evaporator under reduced pressure and at a low temperature to avoid degradation of the volatile compounds.

  • Storage: Store the concentrated extract in a sealed glass vial at -20°C for further analysis.

Extraction_Workflow Plant Tissue Plant Tissue Homogenization Homogenization Plant Tissue->Homogenization Solvent Extraction Solvent Extraction Homogenization->Solvent Extraction Filtration Filtration Solvent Extraction->Filtration Concentration Concentration Filtration->Concentration Crude Extract Crude Extract Concentration->Crude Extract

Figure 3: General workflow for the extraction of sesquiterpenes from plant tissue.

Protocol 2: Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a standard method for the qualitative and quantitative analysis of this compound in a plant extract.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for terpene analysis (e.g., DB-5ms or HP-5ms)

  • Autosampler

Procedure:

  • Sample Preparation: Dilute the crude extract in a suitable solvent (e.g., hexane or ethyl acetate) to an appropriate concentration for GC-MS analysis. Add an internal standard for quantification if necessary.

  • Injection: Inject a small volume (typically 1 µL) of the prepared sample into the GC inlet using an autosampler.

  • Gas Chromatography:

    • Carrier Gas: Helium at a constant flow rate.

    • Inlet Temperature: Typically 250°C.

    • Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a high temperature (e.g., 240-280°C) at a controlled rate (e.g., 3-5°C/min). Hold at the final temperature for a period to ensure all compounds elute.

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan a mass range appropriate for sesquiterpenes (e.g., m/z 40-400).

    • Ion Source Temperature: Typically 230°C.

  • Data Analysis:

    • Identification: Identify this compound by comparing its retention time and mass spectrum with those of an authentic standard or by matching the mass spectrum to a library (e.g., NIST, Wiley).

    • Quantification: If an internal standard was used, calculate the concentration of this compound based on the peak area ratio of the analyte to the internal standard and a calibration curve.

GCMS_Workflow Sample Injection Sample Injection Separation in GC Column Separation in GC Column Sample Injection->Separation in GC Column Ionization (EI) Ionization (EI) Separation in GC Column->Ionization (EI) Mass Analyzer Mass Analyzer Ionization (EI)->Mass Analyzer Detector Detector Mass Analyzer->Detector Data Analysis Data Analysis Detector->Data Analysis

Figure 4: A simplified workflow of GC-MS analysis for volatile compounds.

Conclusion and Future Directions

This compound is an important sesquiterpene involved in the chemical defense of plants against herbivores and pathogens. Its antimicrobial and insect-deterrent properties highlight its ecological significance. While its biosynthetic origin from FPP is established, the specific enzymes and regulatory networks controlling its production in response to stress are areas that warrant further investigation. A critical next step will be to elucidate the precise signaling pathways that are triggered by or lead to the synthesis of this compound. Understanding these mechanisms will not only deepen our knowledge of plant-environment interactions but also open avenues for the development of novel strategies for crop protection and the discovery of new bioactive compounds for pharmaceutical applications. The protocols and data presented in this guide provide a solid foundation for researchers to build upon in their exploration of this fascinating and ecologically vital plant metabolite.

References

Potential Biological Activities of (+)-α-Funebrene: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-α-Funebrene, a sesquiterpene hydrocarbon found in various essential oils, has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of the current state of research into the pharmacological effects of this natural compound. While studies on the isolated compound are limited, preliminary evidence from research on essential oils containing (+)-α-Funebrene suggests potential anti-inflammatory, antimicrobial, and insect-deterrent properties. This document aims to consolidate the available, albeit limited, quantitative data, detail relevant experimental methodologies, and visualize potential mechanisms of action to guide future research and drug discovery efforts. A significant gap in the literature exists regarding the specific biological activities and mechanisms of action of isolated (+)-α-Funebrene, highlighting a critical need for further investigation.

Introduction

(+)-α-Funebrene is a bicyclic sesquiterpene with the chemical formula C₁₅H₂₄. It is a constituent of the essential oils of various plants and is known to contribute to their characteristic aroma. The exploration of natural products for novel therapeutic agents has led to an increased interest in the biological activities of individual terpenes like (+)-α-Funebrene. This whitepaper synthesizes the currently available information on its potential biological activities, with a focus on providing a technical resource for researchers in pharmacology and drug development.

Quantitative Data on Biological Activities

Direct quantitative data on the biological activities of isolated (+)-α-Funebrene is notably scarce in publicly available scientific literature. Most of the available information is derived from studies on essential oils where (+)-α-Funebrene is one of several components. Therefore, the following table summarizes the biological activities of essential oils reported to contain (+)-α-Funebrene. It is crucial to note that these activities cannot be solely attributed to (+)-α-Funebrene, as other components of the essential oils likely contribute to the observed effects.

Essential Oil SourceBiological ActivityQuantitative DataReference
Cedrus deodaraInsecticidalLC₅₀ against Anopheles stephensi larvae: 85.3 ppm(Example Reference)
Cupressus funebrisAntimicrobialMIC against Staphylococcus aureus: 125 µg/mL(Example Reference)
Lantana camaraAnti-inflammatory50% inhibition of NO production in LPS-stimulated RAW 264.7 cells at 100 µg/mL(Example Reference)

Note: The references provided are illustrative examples and highlight the type of data that needs to be generated for isolated (+)-α-Funebrene.

Experimental Protocols

To facilitate further research, this section outlines general experimental protocols that can be adapted to specifically investigate the biological activities of (+)-α-Funebrene.

Anti-inflammatory Activity Assays
  • Nitric Oxide (NO) Production Assay in Macrophages:

    • Cell Line: RAW 264.7 murine macrophages.

    • Methodology:

      • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

      • Pre-treat the cells with varying concentrations of (+)-α-Funebrene for 1 hour.

      • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce inflammation.

      • Measure the accumulation of nitrite, a stable product of NO, in the culture supernatant using the Griess reagent.

      • Calculate the percentage of NO inhibition compared to the LPS-treated control.

    • Data Analysis: Determine the IC₅₀ value, the concentration of (+)-α-Funebrene that inhibits 50% of NO production.

  • Cyclooxygenase (COX-2) Inhibition Assay:

    • Methodology: Utilize a commercial COX-2 inhibitory screening assay kit. This can be a cell-based or an enzymatic assay.

    • Principle: The assay measures the ability of the test compound to inhibit the conversion of arachidonic acid to prostaglandin H2 (PGH2) by the COX-2 enzyme.

    • Data Analysis: Calculate the percentage of COX-2 inhibition and determine the IC₅₀ value.

Antimicrobial Activity Assays
  • Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination:

    • Microorganisms: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

    • Methodology:

      • Prepare a two-fold serial dilution of (+)-α-Funebrene in a suitable broth medium in a 96-well microtiter plate.

      • Inoculate each well with a standardized suspension of the test microorganism.

      • Incubate the plates under appropriate conditions (temperature, time).

      • The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Insecticidal Activity Assays
  • Larval Toxicity Assay:

    • Insect Species: Larvae of a model insect, such as the mosquito Aedes aegypti or the fruit fly Drosophila melanogaster.

    • Methodology:

      • Prepare different concentrations of (+)-α-Funebrene in a suitable solvent and add them to the larval rearing medium.

      • Introduce a known number of larvae into each container.

      • Record larval mortality at specified time intervals (e.g., 24, 48 hours).

    • Data Analysis: Calculate the lethal concentration (LC₅₀), the concentration that causes 50% mortality of the larvae.

Potential Signaling Pathways and Mechanisms of Action

While direct evidence for the signaling pathways modulated by (+)-α-Funebrene is lacking, based on the activities of other sesquiterpenes, several potential mechanisms can be hypothesized.

Anti-inflammatory Pathway

A plausible mechanism for the potential anti-inflammatory activity of (+)-α-Funebrene is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key regulator of inflammation, and its inhibition leads to a downstream reduction in the expression of pro-inflammatory mediators like nitric oxide (NO), prostaglandins, and cytokines.

G LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases nucleus Nucleus NFkB->nucleus Translocates to Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) nucleus->Inflammatory_Genes Activates Transcription Funebrene (+)-α-Funebrene Funebrene->IKK Inhibits? Funebrene->NFkB Inhibits?

Caption: Hypothesized inhibition of the NF-κB signaling pathway by (+)-α-Funebrene.

Experimental Workflow for Activity Screening

The following diagram illustrates a logical workflow for the systematic evaluation of the biological activities of (+)-α-Funebrene.

G start Start: (+)-α-Funebrene Sample activity_screening Primary Biological Activity Screening start->activity_screening anti_inflammatory Anti-inflammatory Assays (NO, COX-2) activity_screening->anti_inflammatory antimicrobial Antimicrobial Assays (MIC) activity_screening->antimicrobial insecticidal Insecticidal Assays (Larval Toxicity) activity_screening->insecticidal active Activity Confirmed? anti_inflammatory->active antimicrobial->active insecticidal->active mechanism_studies Mechanism of Action Studies active->mechanism_studies Yes end End: Lead Compound Potential active->end No pathway_analysis Signaling Pathway Analysis (e.g., Western Blot for NF-κB) mechanism_studies->pathway_analysis in_vivo In Vivo Studies (Animal Models) pathway_analysis->in_vivo in_vivo->end

Caption: A proposed experimental workflow for investigating (+)-α-Funebrene.

Conclusion and Future Directions

Critical future research should focus on:

  • Isolation and Purification: Obtaining highly purified (+)-α-Funebrene is essential for accurate biological testing.

  • Quantitative Bioassays: Performing the detailed anti-inflammatory, antimicrobial, and insecticidal assays outlined in this guide to determine specific IC₅₀, MIC, and LC₅₀ values.

  • Mechanism of Action Studies: Investigating the effects of isolated (+)-α-Funebrene on key signaling pathways, such as the NF-κB and MAPK pathways for inflammation.

  • In Vivo Studies: If in vitro activity is confirmed, progressing to animal models to evaluate efficacy and safety.

By addressing these research gaps, the scientific community can fully elucidate the therapeutic potential of (+)-α-Funebrene and pave the way for its potential development as a novel therapeutic agent.

Methodological & Application

Application Notes and Protocols for the Total Synthesis of (+)-α-Funebrene

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (+)-α-Funebrene is a sesquiterpene natural product with a complex tricyclic carbon skeleton. Its structural architecture, characterized by the tricyclo[5.3.1.0¹⁵]undecane core, presents a significant challenge for synthetic organic chemists. While a direct total synthesis of (+)-α-Funebrene has not been extensively reported, numerous strategic approaches have been successfully applied to the synthesis of the closely related and structurally analogous sesquiterpene, α-cedrene. These strategies provide a valuable blueprint for the potential total synthesis of (+)-α-Funebrene. This document outlines various synthetic strategies, providing detailed experimental protocols for key transformations and summarizing the available quantitative data to guide future synthetic efforts.

Strategic Approaches to the Tricyclo[5.3.1.0¹⁵]undecane Core

The core challenge in the synthesis of (+)-α-Funebrene and related cedrenoid sesquiterpenes lies in the stereocontrolled construction of the tricyclic framework. Several elegant strategies have been developed to assemble this intricate ring system.

Stork's Alkylation and Annulation Strategy

This classic approach relies on the inherent stereochemical control of fused five-membered ring systems. The strategy involves a key alkylation step on a pre-existing cis-fused bicyclic system to introduce a side chain, which is then elaborated to form the third ring.

Logical Flow of Stork's Strategy:

Stork_Strategy A cis-Fused Bicyclic Ketone B Alkylation A->B C Chain Elaboration B->C D Intramolecular Aldol Condensation/Annulation C->D E Tricyclic Core D->E

Caption: Stork's linear approach to the cedrene core.

Corey's Spiro-Intermediate and Cationic Cyclization Strategy

Professor E.J. Corey developed a convergent approach centered around a spirocyclic intermediate. A key step involves a Lewis acid-catalyzed intramolecular cyclization of an enolate onto a ketone, forming the tricyclic skeleton in a single step.

Experimental Workflow for Corey's Cyclization:

Corey_Strategy cluster_start Starting Materials cluster_synthesis Synthesis of Spiro-Intermediate cluster_cyclization Key Cyclization start1 Phenolic Precursor A p-Alkylation start1->A B Functional Group Manipulations A->B C Spiro[4.5]decanone Intermediate B->C D Enolate Formation C->D E Lewis Acid Mediated Intramolecular Cyclization D->E F Tricyclic Ketone E->F

Caption: Corey's convergent strategy via a spiro intermediate.

Biogenetic-Type Cyclization Strategy

Inspired by the proposed biosynthetic pathway from farnesyl pyrophosphate, this strategy aims to mimic nature's approach. A remarkable example is the acid-catalyzed cyclization of nerolidol to form the cedrene skeleton.[1] This approach often involves a cascade of carbocationic rearrangements.

Signaling Pathway of Biogenetic-Type Cyclization:

Biogenetic_Cyclization FPP Farnesyl Pyrophosphate (FPP) or Acyclic Precursor (e.g., Nerolidol) Carbocation1 Initial Carbocation (Allylic) FPP->Carbocation1 Loss of OPP Ring1_Formation First Ring Closure (Formation of Six-membered Ring) Carbocation1->Ring1_Formation Cyclohexyl_Cation Cyclohexyl Cation Ring1_Formation->Cyclohexyl_Cation Ring2_Formation Second Ring Closure (Formation of Five-membered Ring) Cyclohexyl_Cation->Ring2_Formation Bicyclic_Cation Bicyclic Cation Ring2_Formation->Bicyclic_Cation Rearrangement Hydride/Methyl Shifts & Rearrangements Bicyclic_Cation->Rearrangement Tricyclic_Cation Tricyclic Cedrenyl Cation Rearrangement->Tricyclic_Cation Deprotonation Deprotonation Tricyclic_Cation->Deprotonation Cedrene α-Cedrene Deprotonation->Cedrene Radical_Cyclization Initiation Radical Initiation (e.g., Bu3SnH, AIBN) Radical1 Initial Carbon Radical Initiation->Radical1 Precursor Acyclic Precursor with Multiple Olefins Precursor->Initiation Cyclization1 5-exo-trig Cyclization Radical1->Cyclization1 Radical2 Cyclized Radical Cyclization1->Radical2 Cyclization2 6-exo-trig Cyclization Radical2->Cyclization2 Tricyclic_Radical Tricyclic Radical Cyclization2->Tricyclic_Radical Termination Radical Termination (H-atom abstraction) Tricyclic_Radical->Termination Product Tricyclic Product Termination->Product

References

Application Notes and Protocols for the Extraction and Purification of (+)-alpha-Funebrene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the extraction and purification of the sesquiterpene (+)-alpha-Funebrene from natural sources, primarily focusing on the essential oil of Cupressus funebris (Chinese Weeping Cypress). The protocols described herein cover classical and modern extraction techniques, as well as chromatographic purification methods.

Introduction

This compound is a tricyclic sesquiterpene hydrocarbon with potential applications in pharmaceutical research and development. Its isolation from complex natural mixtures, such as essential oils, requires efficient and selective extraction and purification techniques. This document outlines detailed protocols for steam distillation and supercritical fluid extraction (SFE) for obtaining this compound-rich essential oil, followed by column chromatography for its purification.

Data Presentation

Table 1: Chemical Composition of Cupressus funebris Essential Oil

The following table summarizes the typical chemical composition of essential oil obtained from the wood of Cupressus funebris, highlighting the presence of this compound and other major sesquiterpenoid constituents. The relative percentages can vary based on the geographical origin, age of the tree, and the specific part of the plant used for extraction.

CompoundClassRelative Percentage (%) in Wood Oil[1]
α-CedreneSesquiterpene16.9 - 26.7[2]
CedrolSesquiterpene Alcohol7.6 - 24[3]
β-CedreneSesquiterpene5.7 - 7.4
This compound Sesquiterpene 0.1 - 0.4
CupareneSesquiterpene5.4
ThujopseneSesquiterpeneCan be a major component, but varies significantly
α-PineneMonoterpene12.96
Delta-3-CareneMonoterpene10.05
Table 2: Comparison of Extraction Methods for Cupressus Species Essential Oils

This table provides a comparative overview of steam distillation and supercritical fluid extraction (SFE) for obtaining essential oils from Cupressus species, based on available data for related species.

ParameterSteam DistillationSupercritical Fluid Extraction (SFE)
Principle Extraction of volatile compounds by passing steam through the plant material.Extraction using a supercritical fluid (typically CO2) as a solvent.
Typical Yield ~0.3% from C. funebris leaves and stemsHigher yields are often reported for SFE compared to hydrodistillation for Cupressus species. For instance, a 34% improvement in yield was observed for C. sempervirens[4].
Extraction Time 4-5 hours1-2 hours[4]
Selectivity Co-extracts a wide range of volatile compounds.Highly selective by tuning pressure and temperature. Can be selective towards specific components like manoyl oxide and trans-totarol in C. sempervirens[4].
Solvent Residue None (water)None (CO2 evaporates)
Thermal Degradation Potential for degradation of thermolabile compounds due to high temperatures.Minimal, as it operates at lower temperatures (e.g., 40-50°C).

Experimental Protocols

Protocol 1: Extraction of this compound-Rich Essential Oil by Steam Distillation

This protocol describes the extraction of essential oil from the wood or leaves of Cupressus funebris using a Clevenger-type apparatus.

Materials and Equipment:

  • Dried and powdered wood or leaves of Cupressus funebris

  • Distilled water

  • Clevenger-type apparatus

  • Heating mantle

  • Round-bottom flask (2 L)

  • Condenser

  • Collecting flask

  • Anhydrous sodium sulfate

  • Glass vials for storage

Procedure:

  • Place 100 g of the dried and powdered plant material into the 2 L round-bottom flask.

  • Add 1 L of distilled water to the flask.

  • Set up the Clevenger-type apparatus according to the manufacturer's instructions, ensuring all glass joints are properly sealed.

  • Connect the condenser to a cold water supply.

  • Turn on the heating mantle and bring the water to a boil.

  • Continue the distillation for 4-5 hours, collecting the condensed essential oil and hydrosol in the collection tube of the Clevenger apparatus.

  • Once the distillation is complete, turn off the heating mantle and allow the apparatus to cool down.

  • Carefully collect the essential oil from the collection tube using a pipette.

  • Dry the collected essential oil over a small amount of anhydrous sodium sulfate to remove any residual water.

  • Decant the dried essential oil into a clean, airtight glass vial and store it at 4°C in the dark.

Protocol 2: Extraction of this compound-Rich Essential Oil by Supercritical Fluid Extraction (SFE)

This protocol provides a greener alternative to steam distillation for the extraction of essential oil from Cupressus funebris. The parameters are based on successful extractions of related Cupressus species[4].

Materials and Equipment:

  • Dried and powdered wood or leaves of Cupressus funebris

  • Supercritical fluid extractor

  • High-pressure CO2 cylinder

  • Collection vials

Procedure:

  • Load the extraction vessel of the SFE system with the dried and powdered plant material.

  • Set the extraction parameters:

    • Pressure: 90 - 100 bar

    • Temperature: 40 - 50°C

    • CO2 flow rate: 2-3 mL/min

    • Extraction time: 1 - 2 hours

  • Start the extraction process by introducing supercritical CO2 into the extraction vessel.

  • The extracted essential oil will be collected in the separator/collection vial after depressurization of the CO2.

  • After the extraction is complete, carefully collect the essential oil from the collection vial.

  • Store the essential oil in an airtight glass vial at 4°C in the dark.

Protocol 3: Purification of this compound by Column Chromatography

This protocol describes the separation of this compound from the crude essential oil using silica gel column chromatography.

Materials and Equipment:

  • Crude essential oil of Cupressus funebris

  • Silica gel (60-120 mesh) for column chromatography

  • Glass column

  • n-Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Test tubes or fraction collector

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • TLC developing chamber

  • UV lamp

  • Vanillin-sulfuric acid or anisaldehyde-sulfuric acid staining reagent

  • Rotary evaporator

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in n-hexane.

    • Pour the slurry into the glass column and allow the silica gel to settle, ensuring a uniform and air-free packing. The column height should be approximately 20-30 cm for a 2-3 cm diameter column.

    • Drain the excess n-hexane until the solvent level is just above the silica gel bed.

  • Sample Loading:

    • Dissolve 1 g of the crude essential oil in a minimal amount of n-hexane (1-2 mL).

    • Carefully load the sample onto the top of the silica gel column.

  • Elution:

    • Begin elution with 100% n-hexane. This will elute the non-polar hydrocarbon sesquiterpenes, including this compound.

    • Gradually increase the polarity of the mobile phase by adding ethyl acetate to the n-hexane (e.g., 1%, 2%, 5%, 10% ethyl acetate in n-hexane). This will elute more polar compounds like cedrol.

  • Fraction Collection:

    • Collect fractions of a fixed volume (e.g., 10-15 mL) in test tubes.

  • Fraction Analysis (TLC):

    • Monitor the separation by spotting a small amount of each fraction onto a TLC plate.

    • Develop the TLC plate in a suitable solvent system (e.g., n-hexane:ethyl acetate 98:2).

    • Visualize the spots under a UV lamp and/or by staining with a suitable reagent.

    • This compound, being a hydrocarbon, will have a high Rf value and will elute in the early, non-polar fractions.

  • Pooling and Concentration:

    • Combine the fractions containing pure this compound, as determined by TLC analysis.

    • Remove the solvent from the pooled fractions using a rotary evaporator under reduced pressure to obtain the purified this compound.

Protocol 4: Analytical Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is for the identification and purity assessment of the extracted and purified this compound.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a flame ionization detector (FID) and a mass spectrometer (MS).

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 240°C at a rate of 3°C/min.

    • Final hold: Hold at 240°C for 10 minutes.

  • MS Parameters:

    • Ionization mode: Electron Impact (EI) at 70 eV.

    • Mass range: 40-500 amu.

    • Ion source temperature: 230°C.

    • Transfer line temperature: 280°C.

Procedure:

  • Prepare a dilute solution of the purified this compound in n-hexane (e.g., 1 µL/mL).

  • Inject 1 µL of the solution into the GC-MS system.

  • Acquire the data according to the specified conditions.

  • Identify this compound by comparing its mass spectrum and retention index with reference data from libraries (e.g., NIST, Wiley).

  • Determine the purity of the sample by calculating the peak area percentage of the this compound peak relative to the total peak area in the chromatogram.

Mandatory Visualization

Extraction_and_Purification_Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis plant_material Cupressus funebris (Wood/Leaves) steam_distillation Steam Distillation plant_material->steam_distillation sfe Supercritical Fluid Extraction (SFE) plant_material->sfe crude_oil Crude Essential Oil steam_distillation->crude_oil sfe->crude_oil column_chromatography Silica Gel Column Chromatography crude_oil->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection tlc_analysis TLC Analysis fraction_collection->tlc_analysis pooling Pooling of Pure Fractions tlc_analysis->pooling concentration Solvent Removal (Rotary Evaporation) pooling->concentration pure_funebrene Purified This compound concentration->pure_funebrene gc_ms GC-MS Analysis pure_funebrene->gc_ms identification_purity Identification and Purity Assessment gc_ms->identification_purity

Caption: Workflow for the extraction and purification of this compound.

Steam_Distillation_Protocol start Start: Dried & Powdered Cupressus funebris add_water Add Distilled Water to Round-Bottom Flask start->add_water setup_clevenger Set up Clevenger Apparatus add_water->setup_clevenger distill Heat and Distill (4-5 hours) setup_clevenger->distill collect_oil Collect Essential Oil distill->collect_oil dry_oil Dry with Anhydrous Sodium Sulfate collect_oil->dry_oil store Store at 4°C in Dark dry_oil->store end End: Crude Essential Oil store->end

Caption: Protocol for steam distillation of essential oil.

Column_Chromatography_Protocol start Start: Crude Essential Oil pack_column Pack Silica Gel Column with n-Hexane start->pack_column load_sample Load Sample Dissolved in n-Hexane pack_column->load_sample elute Elute with n-Hexane and Increasing Polarity Solvent Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_tlc Analyze Fractions by TLC collect_fractions->analyze_tlc pool_fractions Pool Pure Fractions analyze_tlc->pool_fractions concentrate Concentrate by Rotary Evaporation pool_fractions->concentrate end End: Purified this compound concentrate->end

Caption: Protocol for column chromatography purification.

References

Application Notes and Protocols for the Quantification of (+)-alpha-Funebrene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-alpha-Funebrene is a naturally occurring sesquiterpene found in various plants, including Cupressus funebris (Chinese Weeping Cypress). As a volatile organic compound, its analysis and quantification are crucial for quality control of essential oils, understanding its role in plant biology, and for potential applications in the pharmaceutical and fragrance industries. This document provides detailed application notes and protocols for the analytical quantification of this compound, primarily utilizing Gas Chromatography-Mass Spectrometry (GC-MS), the gold standard for volatile compound analysis.

Challenges in Quantification

A significant challenge in the absolute quantification of this compound is the limited commercial availability of a certified analytical standard. Therefore, this protocol will focus on a robust semi-quantitative approach using a surrogate internal standard. For absolute quantification, sourcing a custom-synthesized or purified standard of known concentration is required.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the preferred method for the analysis of volatile compounds like this compound due to its high resolution, sensitivity, and ability to identify compounds based on their mass spectra.

Experimental Workflow

GC-MS Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Plant Material / Essential Oil Extraction Solvent Extraction (e.g., Hexane, Ethyl Acetate) Sample->Extraction Filtration Filtration (0.45 µm PTFE) Extraction->Filtration Dilution Dilution & Internal Standard Spiking Filtration->Dilution Vial Transfer to GC Vial Dilution->Vial Injection Autosampler Injection Vial->Injection GC Gas Chromatography (Separation) Injection->GC MS Mass Spectrometry (Detection & Identification) GC->MS Chromatogram Chromatogram Generation MS->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification (Internal Standard Method) Integration->Quantification Report Reporting Quantification->Report

Caption: Workflow for the quantification of this compound using GC-MS.

Experimental Protocols

Protocol 1: Sample Preparation - Solvent Extraction

This protocol is suitable for the extraction of this compound from plant materials (e.g., leaves, wood) or essential oils.

Materials:

  • Plant material or essential oil sample

  • Hexane or Ethyl Acetate (GC grade)

  • Anhydrous Sodium Sulfate

  • Internal Standard (IS): e.g., n-Tridecane or another structurally similar, commercially available sesquiterpene not present in the sample.

  • Volumetric flasks (10 mL)

  • Micropipettes

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.45 µm, PTFE)

  • GC vials with caps

Procedure:

  • Sample Weighing: Accurately weigh approximately 1 g of homogenized plant material or 100 mg of essential oil into a 10 mL volumetric flask.

  • Internal Standard Spiking: Add a known concentration of the internal standard solution to the flask. For example, add 100 µL of a 100 µg/mL n-tridecane solution in hexane.

  • Extraction: Add 5 mL of hexane (or ethyl acetate) to the flask.

  • Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.

  • Sonication (Optional): For plant materials, sonicate the mixture for 15 minutes to enhance extraction efficiency.

  • Volume Adjustment: Bring the volume up to 10 mL with the extraction solvent.

  • Drying: Add a small amount of anhydrous sodium sulfate to remove any residual water.

  • Centrifugation: Centrifuge the sample at 3000 rpm for 10 minutes to pellet any solid material.

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into a clean GC vial.

  • Storage: Cap the vial and store at 4°C until GC-MS analysis.

Protocol 2: GC-MS Analysis

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Autosampler

GC-MS Parameters:

ParameterRecommended Setting
GC Column DB-5MS (30 m x 0.25 mm i.d. x 0.25 µm film thickness) or similar non-polar column
Injector Split/Splitless
Injector Temp. 250 °C
Injection Mode Split (e.g., 20:1)
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Program - Initial Temp: 60°C, hold for 2 min- Ramp: 5°C/min to 240°C- Hold: 5 min at 240°C
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Mass Range m/z 40-400
Scan Mode Full Scan for identification, Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification.

Data Presentation: Quantitative Data Summary

The following table should be used to summarize the quantitative results obtained from the GC-MS analysis.

Sample IDConcentration of this compound (µg/g or µg/mL)Relative Standard Deviation (RSD, %)Recovery (%) (if applicable)
Sample 1DataDataData
Sample 2DataDataData
ControlDataDataData

Data Analysis and Quantification

Identification of this compound

Identification is achieved by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with a reference. In the absence of a commercial standard, tentative identification can be made by comparing the mass spectrum with spectral libraries (e.g., NIST, Wiley). The mass spectrum of this compound (C15H24, M.W. 204.35) will show characteristic fragmentation patterns.

Quantification using an Internal Standard

The concentration of this compound is calculated relative to the known concentration of the internal standard (IS).

Calculation:

Concentration of Analyte = (Area of Analyte / Area of IS) * (Concentration of IS / Response Factor)

The Response Factor (RF) is ideally determined using a pure standard of this compound. In its absence, an RF of 1 is often assumed, leading to a semi-quantitative result.

Signaling Pathway (Illustrative)

While this compound's direct signaling pathways are not extensively elucidated, as a sesquiterpene, its biosynthesis originates from the mevalonate (MVA) or methylerythritol phosphate (MEP) pathways, leading to the precursor farnesyl pyrophosphate (FPP).

Sesquiterpene_Biosynthesis cluster_pathway Biosynthesis Pathway MVA Mevalonate Pathway IPP Isopentenyl Pyrophosphate (IPP) MVA->IPP MEP MEP/DOXP Pathway MEP->IPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP GPP Geranyl Pyrophosphate (GPP) IPP->GPP DMAPP->GPP FPP Farnesyl Pyrophosphate (FPP) GPP->FPP Sesquiterpene_Synthase Sesquiterpene Synthase FPP->Sesquiterpene_Synthase Funebrene This compound Sesquiterpene_Synthase->Funebrene

Caption: Simplified biosynthesis pathway of sesquiterpenes like this compound.

Disclaimer: These protocols provide a general framework. Method validation (linearity, accuracy, precision, limit of detection, and limit of quantification) is essential for reliable quantitative results and should be performed in the user's laboratory with their specific matrix and instrumentation. For absolute quantification, obtaining a certified reference standard of this compound is mandatory.

Application Notes and Protocols: (+)-α-Funebrene as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-α-Funebrene is a naturally occurring sesquiterpene characterized by a unique tricyclic carbon skeleton.[1][2] As a member of the vast family of terpenes, it is biosynthesized in nature from farnesyl pyrophosphate.[3] Its well-defined stereochemistry makes it an attractive candidate for utilization as a chiral building block in organic synthesis. The "chiral pool" approach in total synthesis leverages naturally abundant, enantiomerically pure compounds like (+)-α-Funebrene as starting materials to impart chirality to complex target molecules, thereby avoiding the need for asymmetric synthesis or chiral resolution. This document provides an overview of the potential applications of (+)-α-Funebrene in this context, alongside conceptual protocols for its characterization and hypothetical utilization.

Physicochemical Data and Characterization

A crucial first step in utilizing any chiral building block is its unambiguous characterization. The following table summarizes key physicochemical properties of (+)-α-Funebrene.

PropertyValueReference
Molecular Formula C₁₅H₂₄[1][2]
Molecular Weight 204.35 g/mol [2]
IUPAC Name (1R,2R,5S,7R)-2,6,6,8-tetramethyltricyclo[5.3.1.0¹⁵]undec-8-ene[2]
CAS Number 50894-66-1[4]
Appearance Not specified in literature
Boiling Point ~252 °C (lit.)
Density ~0.925 g/mL at 20 °C (lit.)

Experimental Protocols

While specific total syntheses commencing from (+)-α-Funebrene are not extensively documented in readily available literature, the following protocols outline the general methodologies for the characterization and potential synthetic manipulation of such a chiral terpene.

Protocol 1: Spectroscopic and Chiroptical Characterization of (+)-α-Funebrene

Objective: To confirm the identity, purity, and stereochemical integrity of a supplied sample of (+)-α-Funebrene.

Materials:

  • Sample of (+)-α-Funebrene

  • Deuterated chloroform (CDCl₃) for NMR spectroscopy

  • Hexane or other suitable solvent for polarimetry and chiral GC

  • NMR spectrometer (¹H and ¹³C)

  • Mass spectrometer (e.g., GC-MS)

  • Polarimeter

  • Gas chromatograph with a chiral column

Procedure:

  • NMR Spectroscopy:

    • Dissolve a small amount of the sample in CDCl₃.

    • Acquire ¹H and ¹³C NMR spectra.

    • Compare the obtained spectra with literature data to confirm the chemical structure.

  • Mass Spectrometry:

    • Prepare a dilute solution of the sample in a volatile solvent.

    • Analyze using GC-MS to determine the molecular weight and fragmentation pattern, confirming the molecular formula C₁₅H₂₄.

  • Polarimetry:

    • Prepare a solution of known concentration in a suitable solvent (e.g., hexane).

    • Measure the optical rotation using a polarimeter at a specific wavelength (typically the sodium D-line, 589 nm).

    • The sign and magnitude of the specific rotation should be consistent with the (+)-enantiomer.

  • Chiral Gas Chromatography:

    • Inject a dilute solution of the sample onto a chiral GC column.

    • Develop a suitable temperature program to achieve separation of enantiomers.

    • The chromatogram should ideally show a single peak, confirming the enantiomeric purity of the (+)-α-Funebrene.

Conceptual Application: Chiral Pool Synthesis

The core principle of using (+)-α-Funebrene as a chiral building block is to transfer its inherent stereochemistry to a new, more complex molecule. The tricyclic core of funebrene can be strategically modified through various chemical transformations.

Potential Synthetic Transformations:

While specific examples are sparse, one could envision a number of transformations being applied to the (+)-α-Funebrene scaffold:

  • Functionalization of the Double Bond: The alkene moiety can be subjected to various reactions such as epoxidation, dihydroxylation, or hydroboration-oxidation to introduce new stereocenters. The facial selectivity of these reactions would be influenced by the steric environment of the tricyclic system.

  • C-H Activation: Modern synthetic methods could potentially allow for the selective functionalization of the molecule's C-H bonds, opening up avenues for derivatization.

  • Ring-Opening or Rearrangement: The strained ring system of funebrene could potentially undergo acid-catalyzed rearrangements to generate new carbocyclic frameworks, a common strategy in terpene synthesis.

The diagram below illustrates the conceptual workflow of employing a chiral pool starting material like (+)-α-Funebrene in a synthetic campaign.

Chiral_Pool_Synthesis_Workflow start (+)-α-Funebrene (Chiral Pool) step1 Stereoselective Functionalization start->step1 step2 Intermediate A (New Stereocenters) step1->step2 step3 Skeletal Rearrangement/ Further Elaboration step2->step3 step4 Advanced Intermediate B step3->step4 end Target Molecule (e.g., Bioactive Natural Product) step4->end

Caption: Conceptual workflow for utilizing (+)-α-Funebrene in chiral pool synthesis.

Signaling Pathways and Biological Activity

Currently, there is limited information in the public domain regarding the specific biological activities of (+)-α-Funebrene or its direct interaction with cellular signaling pathways. Terpenoids as a class exhibit a wide range of biological activities, and it is plausible that synthetic derivatives of (+)-α-Funebrene could be of interest in drug discovery programs. The development of a synthetic route starting from this chiral building block would enable the generation of a library of novel compounds for biological screening.

The diagram below illustrates a generalized approach for screening a novel compound, derived from (+)-α-Funebrene, for biological activity.

Biological_Screening_Workflow start Synthesized Derivative of (+)-α-Funebrene step1 In Vitro Assays (e.g., Enzyme Inhibition, Receptor Binding) start->step1 step2 Cell-Based Assays (e.g., Cytotoxicity, Reporter Gene) start->step2 hit_id Hit Identification step1->hit_id step2->hit_id step3 Lead Optimization hit_id->step3 step4 In Vivo Studies (Animal Models) step3->step4

Caption: General workflow for the biological screening of novel compounds.

Conclusion

(+)-α-Funebrene represents a structurally interesting, chiral molecule that holds potential as a starting material in synthetic organic chemistry. While its application as a chiral building block for the total synthesis of other complex molecules is not yet well-established in the literature, its unique tricyclic core and defined stereochemistry make it a target for future exploration in this area. The protocols and conceptual frameworks provided herein are intended to serve as a guide for researchers interested in unlocking the synthetic potential of this and other naturally occurring chiral terpenes. Further research into the reactivity and synthetic transformations of (+)-α-Funebrene is warranted to fully exploit its capabilities in the synthesis of novel, biologically active compounds.

References

Application Notes and Protocols for (+)-alpha-Funebrene in the Fragrance Industry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-alpha-Funebrene is a naturally occurring sesquiterpene hydrocarbon found in the essential oils of various plants. It is characterized by a pleasant, woody, and floral aroma, which has led to its exploration as a potential ingredient in the fragrance industry. These application notes provide an overview of its use, available data, and general protocols for its evaluation and incorporation into fragrance formulations.

Organoleptic Properties and Applications

This compound is primarily valued for its unique scent profile, which can add complexity and a natural character to fragrance compositions.

Odor Profile: Woody, floral, and slightly spicy.

Potential Applications:

  • Fine Fragrances: As a component in perfumes and colognes to impart or enhance woody and floral notes.

  • Personal Care Products: Incorporation into soaps, lotions, and other cosmetics to provide a pleasant scent.[1]

  • Household Products: Use in air fresheners and cleaning agents.

It is important to note that while several sources suggest its use in the fragrance industry, at least one database, The Good Scents Company, explicitly states "not for fragrance use".[2] The reasons for this contradiction are not immediately apparent from the available literature and warrant further investigation, potentially related to regulatory status, lack of extensive safety data, or stability issues.

Quantitative Data

Comprehensive quantitative data for this compound as a fragrance ingredient is limited in publicly available literature. The following table summarizes the key data points that are crucial for formulation, with the understanding that some of this information is not yet specifically determined for this compound.

ParameterValueSource/Notes
Molecular Weight 204.35 g/mol [3]
Boiling Point 252 °CNot specified in search results
Odor Threshold Not FoundThis critical value, indicating the lowest concentration at which the odor can be detected, is not available in the searched literature.
Recommended Usage Level Not FoundConflicting information exists. While its aromatic properties are noted, a specific safe and effective concentration range for fragrance formulations has not been published. One source indicates it is "not for fragrance use".[2]
Substantivity on Skin Not FoundData on how long the scent of this compound lasts on the skin is not available.
Stability in Ethanol Not FoundSpecific studies on the stability of this compound in typical alcoholic perfume bases are not available. Sesquiterpenes, in general, can be susceptible to oxidation.

Experimental Protocols

The following are generalized protocols that can be adapted for the evaluation and use of this compound in fragrance applications.

Protocol for Sensory Evaluation

Objective: To determine the odor profile and intensity of this compound.

Materials:

  • This compound sample

  • Ethanol (perfumer's grade)

  • Glass beakers and stirring rods

  • Perfume testing strips (mouillettes)

  • A panel of trained sensory analysts

  • Odor-free evaluation room

Procedure:

  • Sample Preparation: Prepare dilutions of this compound in ethanol at various concentrations (e.g., 10%, 5%, 1%).

  • Evaluation:

    • Dip a clean testing strip into each dilution.

    • Allow the solvent to evaporate for a few seconds.

    • Present the strips to the sensory panel in a randomized and blind manner.

    • Panelists should evaluate the odor at different time intervals (top notes, heart notes, base notes) and record their descriptions and intensity ratings on a standardized scale.

  • Data Analysis: Compile the descriptions to create a detailed odor profile. Analyze the intensity ratings to understand the concentration-response relationship.

Protocol for Stability Testing

Objective: To assess the stability of this compound in a hydroalcoholic fragrance base.

Materials:

  • This compound

  • Hydroalcoholic solution (e.g., 80% ethanol, 20% deionized water)

  • Clear and amber glass bottles

  • Gas Chromatography-Mass Spectrometry (GC-MS) equipment

  • Controlled environment chambers (for temperature and light exposure)

Procedure:

  • Sample Preparation: Prepare a solution of this compound at a known concentration in the hydroalcoholic base.

  • Storage Conditions:

    • Store samples in both clear and amber glass bottles to assess light stability.

    • Place sets of samples under different conditions:

      • Refrigerated (4°C)

      • Room temperature (20-25°C)

      • Accelerated aging (e.g., 40°C)

      • Light exposure (controlled UV or daylight simulation)

  • Analysis:

    • At specified time points (e.g., 0, 1, 2, 4, 8, 12 weeks), take an aliquot from each sample.

    • Analyze the concentration of this compound using a validated GC-MS method.

    • Also, perform a sensory evaluation of the aged samples to detect any changes in the odor profile.

  • Data Interpretation: Plot the concentration of this compound over time for each storage condition to determine its degradation rate. Note any significant changes in scent.

Quality Control

For the use of this compound in fragrances, it is essential to establish quality control specifications.

Recommended QC Tests:

  • Appearance: Visual inspection for color and clarity.

  • Odor: Sensory comparison to a reference standard.

  • Purity: GC-MS analysis to determine the percentage of this compound and to identify any impurities.

  • Specific Gravity and Refractive Index: Physical parameters that can indicate purity.

Diagrams

The following diagrams illustrate general workflows relevant to the application of a new ingredient in the fragrance industry.

FragranceIngredientEvaluationWorkflow cluster_sourcing Sourcing & Initial Analysis cluster_evaluation Sensory & Performance Evaluation cluster_formulation Formulation & Safety cluster_final Final Product sourcing Source this compound qc_initial Initial QC (Purity, Identity) sourcing->qc_initial sensory Sensory Panel Evaluation qc_initial->sensory stability Stability Testing sensory->stability substantivity Substantivity on Skin stability->substantivity formulation Test Formulations substantivity->formulation safety Safety Assessment formulation->safety final_fragrance Final Fragrance Product safety->final_fragrance

Figure 1. General workflow for the evaluation of a new fragrance ingredient.

SensoryEvaluationProcess start Start: Receive this compound Sample prep Prepare Dilutions in Ethanol start->prep panel Select & Train Sensory Panel prep->panel eval Blind Evaluation on Testing Strips panel->eval record Record Odor Descriptors & Intensity eval->record analyze Analyze Data & Create Odor Profile record->analyze end_node End: Odor Profile Established analyze->end_node

Figure 2. Process flow for the sensory evaluation of this compound.

Signaling Pathways

Currently, there is no specific information available in the scientific literature regarding the olfactory receptors that are activated by this compound or the specific signaling pathways involved in its perception. Olfactory perception, in general, involves the binding of odorant molecules to G-protein coupled receptors on olfactory sensory neurons, which triggers a downstream signaling cascade leading to the perception of smell in the brain.[4]

Conclusion and Future Directions

This compound presents an interesting profile for the fragrance industry due to its pleasant woody and floral aroma. However, the significant lack of quantitative data on its odor threshold, recommended usage levels, and stability, as well as the contradictory information regarding its suitability for use in fragrances, are major hurdles for its widespread adoption. Further research is required to fill these knowledge gaps. Specifically, comprehensive safety assessments and stability studies are needed to establish its viability and to provide formulators with the necessary data to use it confidently and effectively.

References

Application Notes and Protocols for Testing the Antimicrobial Activity of (+)-alpha-Funebrene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-alpha-Funebrene is a sesquiterpene hydrocarbon that has been identified in various essential oils of aromatic and medicinal plants. Sesquiterpenes, a class of naturally occurring compounds, are known for their diverse biological activities, including antimicrobial properties.[1][2][3] The increasing prevalence of antibiotic-resistant pathogens necessitates the exploration of novel antimicrobial agents from natural sources. This document provides a comprehensive set of protocols for the systematic evaluation of the antimicrobial activity of this compound. These protocols are designed to be adaptable for screening against a variety of microorganisms, including bacteria and fungi, and for determining key parameters such as the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).

Data Presentation

Quantitative data from the antimicrobial assays should be meticulously recorded and organized for clear interpretation and comparison. The following tables provide a template for data presentation.

Table 1: Disk Diffusion Assay Results for this compound

Test MicroorganismConcentration of this compound on Disk (µ g/disk )Zone of Inhibition (mm)Positive Control (Antibiotic)Zone of Inhibition (mm)Negative Control (Solvent)Zone of Inhibition (mm)
Staphylococcus aureus (ATCC 29213)10Gentamicin (10 µg)DMSO
25
50
Escherichia coli (ATCC 25922)10Ciprofloxacin (5 µg)DMSO
25
50
Pseudomonas aeruginosa (ATCC 27853)10Ciprofloxacin (5 µg)DMSO
25
50
Candida albicans (ATCC 10231)10Fluconazole (25 µg)DMSO
25
50

Table 2: Minimum Inhibitory Concentration (MIC) of this compound

Test MicroorganismMIC (µg/mL)Positive Control (Antibiotic)MIC (µg/mL)
Staphylococcus aureus (ATCC 29213)Gentamicin
Escherichia coli (ATCC 25922)Ciprofloxacin
Pseudomonas aeruginosa (ATCC 27853)Ciprofloxacin
Candida albicans (ATCC 10231)Fluconazole

Table 3: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of this compound

Test MicroorganismMIC (µg/mL)MBC/MFC (µg/mL)MBC/MIC or MFC/MIC RatioInterpretation (Bactericidal/Fungicidal or Bacteriostatic/Fungistatic)
Staphylococcus aureus (ATCC 29213)
Escherichia coli (ATCC 25922)
Pseudomonas aeruginosa (ATCC 27853)
Candida albicans (ATCC 10231)

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and are adapted for the evaluation of natural products.[4][5][6]

Protocol 1: Agar Disk Diffusion Assay

This method is a preliminary screening tool to qualitatively assess the antimicrobial activity of this compound.

Materials:

  • This compound

  • Sterile paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) for bacteria

  • Sabouraud Dextrose Agar (SDA) for fungi

  • Sterile saline solution (0.85% NaCl)

  • McFarland 0.5 turbidity standard

  • Sterile swabs

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans)

  • Positive control antibiotic disks

  • Negative control (solvent used to dissolve this compound, e.g., DMSO)

  • Incubator

Procedure:

  • Preparation of Inoculum: From a fresh culture (18-24 hours old), select 3-5 isolated colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

  • Inoculation of Agar Plates: Dip a sterile swab into the inoculum suspension and rotate it against the side of the tube to remove excess liquid. Streak the swab evenly over the entire surface of the MHA or SDA plate in three directions to ensure uniform growth.

  • Application of Disks: Aseptically place sterile paper disks impregnated with known concentrations of this compound (e.g., 10, 25, 50 µ g/disk ) onto the inoculated agar surface. Also, place positive control antibiotic disks and a negative control disk containing only the solvent.

  • Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours for bacteria and at 28-30°C for 24-48 hours for fungi.

  • Measurement and Interpretation: Measure the diameter of the zone of inhibition (including the disk diameter) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • This compound stock solution

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • Test microorganisms

  • Positive control antibiotic

  • Negative control (broth with solvent)

  • Growth control (broth with inoculum)

  • Resazurin solution (optional, as a growth indicator)

Procedure:

  • Preparation of Microtiter Plates: Add 100 µL of sterile broth (MHB or RPMI-1640) to all wells of a 96-well plate.

  • Serial Dilutions: Add 100 µL of the this compound stock solution to the first well of a row. Perform two-fold serial dilutions by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well. This will create a range of concentrations.

  • Inoculum Preparation: Prepare a microbial suspension adjusted to the 0.5 McFarland standard and then dilute it in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add 10 µL of the diluted inoculum to each well, except for the sterility control wells.

  • Controls:

    • Positive Control: A row with a known antibiotic undergoing serial dilutions.

    • Negative Control: Wells containing broth and the solvent used to dissolve this compound.

    • Growth Control: Wells containing broth and the microbial inoculum only.

  • Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria and at 28-30°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed. If using resazurin, a color change from blue to pink indicates microbial growth.

Protocol 3: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This assay determines the lowest concentration of an antimicrobial agent required to kill a microorganism.

Materials:

  • Results from the MIC assay

  • MHA or SDA plates

  • Sterile micropipette and tips

Procedure:

  • Subculturing from MIC wells: From the wells of the completed MIC assay that show no visible growth, take a 10 µL aliquot.

  • Plating: Spot-inoculate the aliquot onto a fresh MHA or SDA plate.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the test microorganism.

  • MBC/MFC Determination: The MBC or MFC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no colony growth on the agar plate).

Visualizations

Hypothesized Signaling Pathway for Antimicrobial Action of a Sesquiterpene

While the specific mechanism of action for this compound is not yet elucidated, many sesquiterpenes are known to disrupt the bacterial cell membrane, leading to cell death.[7] The following diagram illustrates a hypothetical signaling pathway for this mechanism.

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Funebrene This compound Membrane Bacterial Cell Membrane Funebrene->Membrane Interaction Disruption Membrane Potential Disruption Membrane->Disruption Permeabilization Leakage Leakage of Ions & Metabolites Disruption->Leakage Death Cell Death Leakage->Death

Caption: Hypothesized mechanism of action for this compound.

Experimental Workflow for Antimicrobial Susceptibility Testing

The following diagram outlines the logical flow of the experimental protocols described above.

Start Start: Obtain This compound Screening Protocol 1: Disk Diffusion Assay Start->Screening MIC Protocol 2: Broth Microdilution (MIC Determination) Screening->MIC If active MBC Protocol 3: Subculturing (MBC/MFC Determination) MIC->MBC Data Data Analysis & Interpretation MBC->Data End End: Report Findings Data->End

Caption: Workflow for evaluating antimicrobial activity.

Logical Relationship of MIC and MBC/MFC

This diagram illustrates the relationship between the Minimum Inhibitory Concentration and the Minimum Bactericidal/Fungicidal Concentration.

MIC_Concept Minimum Inhibitory Concentration (MIC) Inhibition Inhibits Visible Growth (Bacteriostatic/Fungistatic) MIC_Concept->Inhibition MBC_Concept Minimum Bactericidal/ Fungicidal Conc. (MBC/MFC) Inhibition->MBC_Concept Further Testing Killing Kills ≥99.9% of Microorganisms MBC_Concept->Killing

Caption: Conceptual relationship between MIC and MBC/MFC.

References

Application Notes and Protocols for Evaluating (+)-alpha-Funebrene Cytotoxicity In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(+)-alpha-Funebrene is a natural product of interest for its potential biological activities. Evaluating its cytotoxic effects is a critical first step in the drug discovery and development process. This document provides detailed application notes and standardized protocols for assessing the in vitro cytotoxicity of this compound. The following assays are described: MTT assay for cell viability, Lactate Dehydrogenase (LDH) assay for membrane integrity, and Annexin V-FITC/Propidium Iodide (PI) assay for apoptosis detection. While specific data on this compound cytotoxicity is not yet widely published, these established methods provide a robust framework for its evaluation.

MTT Assay: Assessment of Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1][2] Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[2] The amount of formazan produced is proportional to the number of living cells.

Experimental Protocol

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and incubate for 24 hours to allow for cell attachment.[2]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[2] Dilute the MTT stock 1:1000 in culture medium to a final concentration of 5 µg/mL.[2] Remove the treatment medium and add 110 µL of the MTT solution to each well.[2]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[1][2]

  • Solubilization: Carefully remove the MTT solution without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., a 1:1 mixture of isopropanol and DMSO) to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the compound concentration.

Data Presentation

ParameterDescriptionExample Data Format
Cell Line The specific cell line used in the assay.A549, MCF-7, etc.
Treatment Duration The length of time cells are exposed to the compound.24h, 48h, 72h
IC50 Value The concentration of this compound that causes 50% inhibition of cell viability.µM or µg/mL
Dose-Response Curve A graphical representation of the relationship between compound concentration and cell viability.Graph with concentration on the x-axis and % viability on the y-axis.

Experimental Workflow

MTT_Assay_Workflow MTT Assay Experimental Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate compound_prep Prepare this compound Dilutions add_compound Add Compound to Cells compound_prep->add_compound incubate_cells Incubate for 24-72h add_compound->incubate_cells add_mtt Add MTT Reagent incubate_cells->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Measure Absorbance at 570nm solubilize->read_absorbance calculate_viability Calculate % Cell Viability and IC50 read_absorbance->calculate_viability

Caption: MTT Assay Experimental Workflow

Lactate Dehydrogenase (LDH) Assay: Assessment of Membrane Integrity

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[3][4] LDH is a stable cytosolic enzyme that is released upon cell lysis, making it a reliable indicator of compromised cell membrane integrity.[5]

Experimental Protocol

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1-3).

  • Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction:

    • In a new 96-well plate, add a specific volume of the collected supernatant.

    • Add the LDH assay substrate solution to each well.[4] This solution typically contains lactate, NAD+, and a tetrazolium salt.

    • The released LDH will catalyze the oxidation of lactate to pyruvate, which reduces NAD+ to NADH.[3]

    • A diaphorase enzyme then uses NADH to reduce the tetrazolium salt to a colored formazan product.[3]

  • Incubation: Incubate the plate at room temperature for a specified time (usually 10-30 minutes), protected from light.

  • Absorbance Measurement: Measure the absorbance of the colored product at a wavelength of 490 nm using a microplate reader.[3]

  • Data Analysis: The amount of color produced is proportional to the amount of LDH released, which corresponds to the number of damaged cells.[3] Cytotoxicity is calculated as a percentage of the maximum LDH release control (cells treated with a lysis buffer).

Data Presentation

ParameterDescriptionExample Data Format
Cell Line The specific cell line used in the assay.A549, MCF-7, etc.
Treatment Duration The length of time cells are exposed to the compound.24h, 48h, 72h
% Cytotoxicity The percentage of cell lysis induced by this compound compared to a maximum lysis control.Percentage (%)
EC50 Value The concentration of this compound that causes 50% of the maximum LDH release.µM or µg/mL

Experimental Workflow

LDH_Assay_Workflow LDH Assay Experimental Workflow cluster_prep Preparation & Treatment cluster_assay LDH Assay cluster_analysis Data Analysis seed_cells Seed and Treat Cells with this compound collect_supernatant Collect Culture Supernatant seed_cells->collect_supernatant add_substrate Add LDH Substrate Solution collect_supernatant->add_substrate incubate Incubate at Room Temperature add_substrate->incubate read_absorbance Measure Absorbance at 490nm incubate->read_absorbance calculate_cytotoxicity Calculate % Cytotoxicity read_absorbance->calculate_cytotoxicity

Caption: LDH Assay Experimental Workflow

Annexin V-FITC/PI Apoptosis Assay

This assay distinguishes between viable, apoptotic, and necrotic cells through flow cytometry. Annexin V is a protein that binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.

Experimental Protocol

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat them with varying concentrations of this compound for the desired time.

  • Cell Harvesting:

    • Collect the culture medium (containing floating cells).

    • Wash the adherent cells with PBS and detach them using trypsin-EDTA.

    • Combine the detached cells with the collected medium and centrifuge to pellet the cells.

  • Staining:

    • Wash the cell pellet with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Data Presentation

ParameterDescriptionExample Data Format
Cell Line The specific cell line used in the assay.A549, MCF-7, etc.
Treatment Duration The length of time cells are exposed to the compound.24h, 48h, 72h
% Apoptosis The percentage of cells undergoing early and late apoptosis.Percentage (%)
Quadrant Analysis A graphical representation of the distribution of viable, apoptotic, and necrotic cells.Dot plot with Annexin V-FITC on the x-axis and PI on the y-axis.

Apoptosis Signaling Pathways

Understanding the potential mechanism of action of this compound can be aided by investigating key signaling pathways involved in apoptosis. The two main pathways are the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways.

Apoptosis_Pathways General Apoptosis Signaling Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligand Death Ligand (e.g., FasL, TNF-α) death_receptor Death Receptor (e.g., Fas, TNFR) death_ligand->death_receptor disc DISC Formation (FADD/Caspase-8) death_receptor->disc caspase8 Caspase-8 Activation disc->caspase8 bcl2_family Bcl-2 Family Regulation (Bax/Bak, Bcl-2/Bcl-xL) caspase8->bcl2_family Crosstalk (Bid cleavage) caspase3 Caspase-3 Activation caspase8->caspase3 cell_stress Cellular Stress (e.g., DNA damage) cell_stress->bcl2_family mito_release Mitochondrial Outer Membrane Permeabilization (Cytochrome c release) bcl2_family->mito_release apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, Caspase-9) mito_release->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: General Apoptosis Signaling Pathways

References

Application Notes and Protocols for the Development of (+)-alpha-Funebrene Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-alpha-Funebrene, a naturally occurring sesquiterpene, presents a unique scaffold for the development of novel therapeutic agents. Its chemical structure is amenable to synthetic modification, offering the potential to generate a library of derivatives with diverse pharmacological activities. This document provides a comprehensive guide for the development of this compound derivatives, outlining synthetic strategies, protocols for biological evaluation, and potential signaling pathways for investigation.

Rationale for Derivative Development

Natural products are a rich source of bioactive compounds. However, their inherent properties, such as low bioavailability or off-target effects, can limit their therapeutic potential. The development of derivatives through targeted chemical modifications can address these limitations by:

  • Improving Potency and Selectivity: Modifications can enhance the interaction of the molecule with its biological target, leading to increased efficacy and reduced side effects.

  • Enhancing Pharmacokinetic Properties: Altering the physicochemical properties of the parent compound can improve its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Exploring Structure-Activity Relationships (SAR): A systematic study of derivatives provides valuable insights into the chemical features essential for biological activity, guiding the design of more potent compounds.

Proposed Synthetic Strategies for this compound Derivatives

The chemical structure of this compound offers several sites for modification. A general approach to derivatization is outlined below.

Workflow for Synthesis and Purification:

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Start This compound Reaction Chemical Modification (e.g., Oxidation, Reduction, Esterification) Start->Reaction Crude Crude Derivative Mixture Reaction->Crude Column Column Chromatography Crude->Column TLC Thin Layer Chromatography (TLC) for fraction analysis Column->TLC Pure Pure Derivative TLC->Pure NMR NMR Spectroscopy (1H, 13C) Pure->NMR MS Mass Spectrometry (MS) Pure->MS Purity Purity Assessment (e.g., HPLC) Pure->Purity

Caption: Synthetic and purification workflow for this compound derivatives.

Protocol 1: General Synthesis of an Ester Derivative of a Hypothetical Hydroxylated this compound

This protocol is a general guideline and assumes the presence of a hydroxyl group on the this compound scaffold, which may be introduced via oxidation.

  • Dissolution: Dissolve the hydroxylated this compound derivative (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reagents: Add a suitable acylating agent (e.g., acetic anhydride, 1.2 equivalents) and a catalytic amount of a base (e.g., pyridine or triethylamine).

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic extract under reduced pressure and purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified ester derivative using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Biological Evaluation of this compound Derivatives

A panel of in vitro assays is recommended to screen the synthesized derivatives for their potential anti-inflammatory and anti-cancer activities.

Anti-inflammatory Activity

Potential Signaling Pathway for Anti-inflammatory Action:

G cluster_pathway NF-κB Signaling Pathway in Inflammation Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Complex Stimulus->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Genes activates transcription of Funebrene (+)-α-Funebrene Derivative Funebrene->IKK inhibits? Funebrene->NFkB inhibits?

Caption: Potential inhibition of the NF-κB signaling pathway by derivatives.

Table 1: Example Anti-inflammatory Activity Data for Sesquiterpene Derivatives

CompoundInhibition of NO Production (IC₅₀, µM)¹Inhibition of TNF-α Release (IC₅₀, µM)²
Derivative A15.2 ± 1.825.5 ± 2.1
Derivative B8.7 ± 0.912.3 ± 1.5
Derivative C22.1 ± 2.535.8 ± 3.4
Dexamethasone (Control)0.5 ± 0.10.8 ± 0.2

¹IC₅₀ values determined in LPS-stimulated RAW 264.7 macrophages. ²IC₅₀ values determined in LPS-stimulated THP-1 cells. Note: This data is for illustrative purposes only and is based on published data for other sesquiterpene derivatives.

Protocol 2: In Vitro Nitric Oxide (NO) Production Assay
  • Cell Culture: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

  • Griess Assay: Collect the cell culture supernatant and determine the nitrite concentration (as an indicator of NO production) using the Griess reagent.

  • Data Analysis: Measure the absorbance at 540 nm and calculate the percentage of NO inhibition compared to the LPS-treated control. Determine the IC₅₀ value for each compound.

Anti-cancer Activity

Potential Signaling Pathway for Anti-cancer Action:

G cluster_pathway Apoptosis Induction Pathway Funebrene (+)-α-Funebrene Derivative Mitochondria Mitochondria Funebrene->Mitochondria induces stress CytochromeC Cytochrome c Mitochondria->CytochromeC releases Caspase9 Caspase-9 CytochromeC->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Application Notes and Protocols: (+)-alpha-Funebrene as a Standard for Phytochemical Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-alpha-Funebrene, a sesquiterpene hydrocarbon, is a naturally occurring volatile compound found in the essential oils of various plants, including Cupressus funebris (Weeping Cypress) and Acorus calamus (Sweet Flag).[1][2] As a distinct chemical entity, it serves as an excellent standard for the qualitative and quantitative analysis of phytochemical compositions. Its potential biological activities, including anti-inflammatory and antioxidant properties, make it a compound of interest in pharmaceutical and nutraceutical research. These application notes provide detailed protocols for the use of this compound as a standard in Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) analysis, along with an overview of its potential anti-inflammatory mechanism.

Chemical Profile of this compound

PropertyValue
Chemical Formula C₁₅H₂₄
Molar Mass 204.35 g/mol
CAS Number 50894-66-1
Appearance Oily liquid
Boiling Point 252 °C
Density 0.925 g/mL at 20 °C
Synonyms (+)-1,7-Diepi-α-cedrene

Quantitative Analysis of this compound in Essential Oils

The accurate quantification of this compound in plant extracts and essential oils is crucial for quality control and research purposes. The following table summarizes the relative abundance of α-Funebrene found in the essential oil of Cupressus funebris.

Plant SourceAnalytical MethodRelative Percentage (%)
Cupressus funebris Wood OilGC-MS0.4

Data sourced from a study on the essential oils of Cupressus funebris, Juniperus communis, and J. chinensis.[1]

Experimental Protocols

Protocol 1: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is designed for the quantification of this compound in essential oil samples.

1. Materials and Equipment:

  • This compound standard (≥95% purity)

  • Internal Standard (IS) solution (e.g., n-alkane mixture)

  • Solvent (e.g., hexane or ethyl acetate, HPLC grade)

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Capillary column suitable for terpene analysis (e.g., DB-5ms, HP-5MS)

  • Microsyringes

  • Volumetric flasks and pipettes

2. Preparation of Standard Solutions:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of solvent in a volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.

  • Internal Standard Spiking: Add a fixed concentration of the internal standard to each working standard solution and the sample solutions to be analyzed.

3. Sample Preparation:

  • Accurately weigh a known amount of the essential oil sample and dissolve it in a known volume of the solvent.

  • Filter the solution through a 0.45 µm syringe filter before injection.

4. GC-MS Operating Conditions (Example):

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL (splitless mode)

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 5 °C/min to 180 °C

    • Ramp: 20 °C/min to 280 °C, hold for 5 minutes

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-400

5. Data Analysis:

  • Identify the this compound peak in the chromatogram based on its retention time and mass spectrum by comparing it with the standard.

  • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the standard solutions.

  • Determine the concentration of this compound in the sample by using the regression equation from the calibration curve.

Protocol 2: Analysis of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the analysis of sesquiterpenes like this compound. Method development and validation are crucial for accurate quantification.

1. Materials and Equipment:

  • This compound standard (≥95% purity)

  • Mobile phase solvents (e.g., acetonitrile, methanol, water - HPLC grade)

  • High-Performance Liquid Chromatograph with a UV or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Syringe filters (0.45 µm)

  • Volumetric flasks and pipettes

2. Preparation of Standard and Sample Solutions:

  • Follow the same procedure as described in the GC-MS protocol for the preparation of stock and working standard solutions, using a suitable HPLC solvent.

  • Prepare the sample solution by dissolving a known amount of the essential oil in the mobile phase and filtering it.

3. HPLC Operating Conditions (Example):

  • Mobile Phase: A gradient of acetonitrile and water.

    • Start with 60% acetonitrile, increasing to 95% over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Injection Volume: 20 µL

  • Detection Wavelength: 210 nm (as terpenes typically lack a strong chromophore, low UV wavelengths are used).

4. Data Analysis:

  • Identify the this compound peak based on its retention time compared to the standard.

  • For quantification, create a calibration curve by plotting the peak area against the concentration of the standard solutions.

  • Calculate the concentration of this compound in the sample using the calibration curve.

Potential Anti-inflammatory Signaling Pathway

While direct studies on the anti-inflammatory mechanism of this compound are limited, many terpenes are known to exhibit anti-inflammatory effects by modulating the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central mediator of the inflammatory response. The following diagram illustrates a plausible mechanism for how this compound may exert anti-inflammatory effects.

G cluster_stimulus Inflammatory Stimulus cluster_cell Macrophage LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Activates Funebrene This compound Funebrene->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p50/p65) IkB->NFkB Sequesters in cytoplasm nucleus Nucleus NFkB->nucleus Translocates to Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB->Genes Induces Transcription Cytokines Inflammatory Cytokines Genes->Cytokines Leads to production of Inflammation Inflammation Cytokines->Inflammation

Caption: Proposed anti-inflammatory action of this compound via inhibition of the NF-κB pathway.

Experimental Workflow for Method Validation

To ensure the reliability of the quantitative data, the analytical method should be validated according to established guidelines (e.g., ICH).

G cluster_workflow Analytical Method Validation Workflow Specificity Specificity/ Selectivity Linearity Linearity & Range Specificity->Linearity LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Accuracy Accuracy (Recovery) LOD_LOQ->Accuracy Precision Precision (Repeatability & Intermediate Precision) Accuracy->Precision Robustness Robustness Precision->Robustness Validated_Method Validated Analytical Method Robustness->Validated_Method

Caption: Logical workflow for the validation of an analytical method for this compound.

Conclusion

This compound is a valuable phytochemical standard for the accurate analysis of essential oils and plant extracts. The provided GC-MS and HPLC protocols offer a starting point for researchers to develop and validate their own analytical methods. Furthermore, its potential role as an anti-inflammatory agent warrants further investigation into its mechanism of action, with the NF-κB pathway being a promising target for future studies. These resources are intended to support the work of scientists in natural product chemistry, pharmacology, and drug development.

References

Troubleshooting & Optimization

Technical Support Center: Isolation of Pure (+)-α-Funebrene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the isolation of pure (+)-α-funebrene.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in isolating pure (+)-α-funebrene?

The main challenges in obtaining pure (+)-α-funebrene stem from its natural occurrence as a component of complex essential oil mixtures. The primary difficulties include:

  • Co-elution with structural isomers: (+)-α-Funebrene is often found alongside other sesquiterpenes with very similar chemical structures and physical properties, such as β-funebrene, α-cedrene, and other cedrene derivatives. This makes separation by traditional chromatographic and distillation techniques challenging.

  • Low relative abundance: The concentration of (+)-α-funebrene in its natural sources, such as the essential oil of Cupressus funebris, can be variable and sometimes low, necessitating the processing of large amounts of starting material to obtain significant quantities of the pure compound.

  • Thermal instability: Like many terpenes, (+)-α-funebrene can be susceptible to degradation or isomerization at elevated temperatures, which can be a concern during distillation.

  • Lack of a chromophore: As a sesquiterpene hydrocarbon, (+)-α-funebrene lacks a strong UV chromophore, making its detection by UV detectors in HPLC systems less sensitive and requiring the use of alternative detection methods like refractive index (RI) or mass spectrometry (MS).

Q2: What are the most common natural sources for (+)-α-funebrene?

(+)-α-Funebrene is predominantly found in the essential oils of various plants. The most cited sources include:

  • Cupressus funebris (Chinese Weeping Cypress): The wood and leaf oil of this tree are significant sources.

  • Acorus calamus (Sweet Flag): The rhizome essential oil contains this compound.

  • Ligusticopsis wallichiana : This plant, found in the Himalayan region, also contains (+)-α-funebrene.

The concentration of (+)-α-funebrene can vary depending on the geographical location, the specific part of the plant used, and the method of essential oil extraction.

Q3: What analytical techniques are best suited for monitoring the purity of (+)-α-funebrene during isolation?

Gas chromatography-mass spectrometry (GC-MS) is the most powerful and commonly used technique for both qualitative and quantitative analysis of (+)-α-funebrene. The mass spectrum provides a unique fingerprint for identification, while the chromatographic separation allows for the assessment of purity by detecting the presence of co-eluting isomers and other impurities. Chiral gas chromatography can be employed to confirm the enantiomeric purity of the isolated (+)-α-funebrene.

Troubleshooting Guides

This section provides solutions to common problems encountered during the isolation of (+)-α-funebrene.

Problem 1: Poor separation of (+)-α-funebrene from other sesquiterpenes during chromatography.

Question: My GC or HPLC chromatogram shows a single broad peak or multiple overlapping peaks in the region where (+)-α-funebrene is expected to elute. How can I improve the separation?

Answer:

Co-elution with other sesquiterpenes is the most significant hurdle. Here are several strategies to improve resolution:

  • Optimize the chromatographic conditions:

    • For Gas Chromatography (GC):

      • Column Selection: Employ a long (e.g., 60-100 m) capillary column with a polar stationary phase (e.g., polyethylene glycol or a cyanopropyl-based phase). These phases offer different selectivity for sesquiterpenes compared to standard non-polar phases like DB-5.

      • Temperature Program: Use a slow oven temperature ramp rate (e.g., 1-2 °C/min) through the elution range of the sesquiterpenes. This can significantly improve the separation of closely related isomers.

    • For High-Performance Liquid Chromatography (HPLC):

      • Stationary Phase: Utilize a silver-impregnated silica column (Ag+-HPLC). The silver ions interact with the double bonds of the sesquiterpenes, providing a unique separation mechanism based on the degree and geometry of unsaturation.

      • Mobile Phase: A non-polar mobile phase, such as hexane or a mixture of hexane and a slightly more polar solvent like dichloromethane or ethyl acetate, is typically used with Ag+-HPLC.

  • Employ multi-dimensional chromatography: If a single chromatographic dimension is insufficient, consider two-dimensional gas chromatography (GCxGC) for analytical-scale separation and identification. For preparative scale, a combination of different chromatographic techniques (e.g., fractional distillation followed by preparative GC or HPLC) is recommended.

Problem 2: Low yield of (+)-α-funebrene after the isolation process.

Question: After performing the extraction and purification steps, the final amount of pure (+)-α-funebrene is much lower than expected based on the initial essential oil composition. What could be the reasons for this low recovery?

Answer:

Low yields can result from several factors throughout the isolation workflow. Consider the following potential causes and solutions:

  • Degradation during extraction:

    • Steam Distillation: Prolonged exposure to high temperatures and steam can lead to the degradation or rearrangement of thermally labile sesquiterpenes.

      • Solution: Use the shortest distillation time necessary to extract the essential oil. Consider using vacuum steam distillation to lower the operating temperature.

  • Losses during purification:

    • Fractional Distillation: If the boiling points of the components are very close, it may be necessary to collect very narrow fractions, leading to a lower yield of the desired pure compound in any single fraction.

      • Solution: Use a high-efficiency distillation column (e.g., a spinning band distillation column) under reduced pressure to improve separation and minimize thermal stress.

    • Preparative Chromatography: Overloading the column can lead to poor separation and the need to discard mixed fractions, thus reducing the yield.

      • Solution: Perform a loading study to determine the optimal sample amount for your preparative column. Collect smaller, more numerous fractions and analyze them by GC-MS to identify the purest fractions for pooling.

  • Inefficient extraction from the plant material:

    • Solution: Ensure the plant material is properly prepared (e.g., finely ground) to maximize the surface area for extraction. Optimize the extraction time and conditions (e.g., steam flow rate).

Quantitative Data Summary

The following table summarizes representative data for the isolation of (+)-α-funebrene from Cupressus funebris essential oil. Please note that actual yields and purities can vary significantly based on the specific experimental conditions and the composition of the starting material.

Isolation MethodStarting MaterialInitial (+)-α-Funebrene Content (%)Final Purity (%)Overall Yield (%)Reference
Fractional Distillation + Preparative GCCupressus funebris wood oil~5-10>95~2-4Hypothetical
Preparative Ag+-HPLCCupressus funebris leaf oil~3-7>98~1-3Hypothetical

Experimental Protocols

Protocol 1: Isolation of (+)-α-Funebrene using Fractional Distillation followed by Preparative Gas Chromatography

1. Essential Oil Extraction (Steam Distillation):

  • Fresh or dried wood chips of Cupressus funebris are subjected to steam distillation for 3-4 hours.

  • The collected distillate is allowed to stand, and the upper essential oil layer is separated from the aqueous phase.

  • The oil is dried over anhydrous sodium sulfate.

2. Fractional Distillation:

  • The crude essential oil is subjected to fractional distillation under reduced pressure (e.g., 1-5 mmHg).

  • A high-efficiency distillation column is used.

  • Fractions are collected based on boiling point ranges. Sesquiterpene hydrocarbons, including (+)-α-funebrene, typically distill at higher temperatures than monoterpenes.

  • Each fraction is analyzed by GC-MS to identify the fractions enriched in (+)-α-funebrene.

3. Preparative Gas Chromatography (Prep-GC):

  • The (+)-α-funebrene-enriched fraction from distillation is further purified by preparative GC.

  • Column: A preparative column with a polar stationary phase is used.

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Program: Start at a temperature below the elution of (+)-α-funebrene and ramp slowly (e.g., 2 °C/min) to a final temperature that allows for the elution of all sesquiterpenes.

  • The peak corresponding to (+)-α-funebrene is collected using a trapping system.

  • The purity of the collected fraction is confirmed by analytical GC-MS.

Protocol 2: Isolation of (+)-α-Funebrene using Preparative Silver-Ion High-Performance Liquid Chromatography (Ag+-HPLC)

1. Pre-fractionation (Optional):

  • The crude essential oil can be first fractionated by flash chromatography on silica gel using a non-polar solvent like hexane to separate the hydrocarbon fraction (containing (+)-α-funebrene) from more polar oxygenated compounds.

2. Preparative Ag+-HPLC:

  • Column: A preparative column packed with silver-impregnated silica gel.

  • Mobile Phase: Isocratic elution with n-hexane or a gradient of a slightly more polar solvent (e.g., dichloromethane) in n-hexane.

  • Flow Rate: Determined based on the column dimensions.

  • Detection: Refractive Index (RI) detector or a mass spectrometer.

  • Fractions are collected across the elution profile.

  • Each fraction is analyzed by GC-MS to identify the fractions containing pure (+)-α-funebrene.

  • The solvent is removed from the pure fractions under reduced pressure to yield the isolated compound.

Visualizations

experimental_workflow cluster_purification Purification Pathways start Cupressus funebris Plant Material steam_distillation Steam Distillation start->steam_distillation crude_oil Crude Essential Oil steam_distillation->crude_oil analysis1 GC-MS Analysis (Initial Composition) crude_oil->analysis1 frac_dist Fractional Distillation crude_oil->frac_dist Pathway 1 flash_chrom Flash Chromatography (Optional Pre-fractionation) crude_oil->flash_chrom Pathway 2 prep_gc Preparative GC frac_dist->prep_gc pure_funebrene Pure (+)-α-Funebrene prep_gc->pure_funebrene prep_hplc Preparative Ag+-HPLC flash_chrom->prep_hplc prep_hplc->pure_funebrene analysis2 GC-MS Analysis (Purity Confirmation) pure_funebrene->analysis2

Caption: Experimental workflow for the isolation of (+)-α-funebrene.

troubleshooting_logic cluster_gc For Gas Chromatography (GC) cluster_hplc For High-Performance Liquid Chromatography (HPLC) start Problem: Poor Separation (Co-elution) gc_col Use Polar Capillary Column start->gc_col gc_temp Optimize Temperature Program (Slow Ramp) start->gc_temp hplc_col Use Ag+-HPLC Column start->hplc_col hplc_mobile Optimize Mobile Phase start->hplc_mobile multidim Consider Multi-Dimensional Chromatography start->multidim

References

Technical Support Center: Optimizing GC-MS Parameters for (+)-alpha-Funebrene Detection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the GC-MS analysis of (+)-alpha-Funebrene. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to streamline your experimental workflow.

Frequently Asked Questions (FAQs)

1. What is this compound and in what matrices is it commonly found?

This compound is a sesquiterpene, a class of natural products with a C15H24 molecular formula. It is a volatile organic compound found in the essential oils of various plants, most notably in species of the Cupressus (cypress) family, such as Cupressus funebris.

2. What are the key chemical properties of this compound relevant to GC-MS analysis?

PropertyValueSource
Molecular FormulaC15H24-
Molecular Weight204.35 g/mol -
Kovats Retention Index (non-polar column)~1419-

3. What is a suitable GC column for the analysis of this compound?

A non-polar or semi-polar capillary column is recommended for the separation of sesquiterpenes like this compound. A common choice is a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms). These columns provide good resolution for a wide range of volatile and semi-volatile compounds found in essential oils.

4. How should I prepare my essential oil sample for GC-MS analysis?

For essential oil samples, a simple dilution is typically sufficient.

  • Solvent: Use a volatile, non-polar solvent such as hexane, pentane, or dichloromethane.

  • Concentration: A starting concentration of 1% (v/v) is often appropriate. However, the optimal concentration will depend on the abundance of this compound in your sample and the sensitivity of your instrument. It's advisable to perform a serial dilution to find the optimal concentration that avoids column overload while providing a good signal-to-noise ratio.

Troubleshooting Guide

Q1: I am not seeing a peak for this compound. What are the possible causes?

Possible Causes and Solutions:

  • Incorrect Injection Parameters:

    • Solution: Ensure the injector temperature is high enough to volatilize the sesquiterpenes without causing thermal degradation. A temperature of 250 °C is a good starting point.

  • Column Issues:

    • Solution: Check for column bleed or contamination. Perform a bake-out of the column according to the manufacturer's instructions. If the problem persists, the column may need to be replaced.

  • Mass Spectrometer Settings:

    • Solution: Verify that the MS is operating in the correct scan range to detect the molecular ion (m/z 204) and characteristic fragment ions of this compound. Ensure the ion source is clean and the detector is functioning correctly.

  • Sample Degradation:

    • Solution: Store essential oil samples in a cool, dark place to prevent degradation. Prepare fresh dilutions before analysis.

Q2: My this compound peak is showing poor peak shape (tailing or fronting). What should I do?

Possible Causes and Solutions:

  • Peak Tailing:

    • Active Sites in the Inlet or Column: This can be caused by a contaminated liner or column.

      • Solution: Replace the inlet liner and septum. Trim the first few centimeters of the column. If tailing persists, the column may be degraded and require replacement.

  • Peak Fronting:

    • Column Overload: Injecting too concentrated a sample can lead to peak fronting.

      • Solution: Dilute your sample further.

    • Solvent Mismatch: Injecting a large volume of a solvent that is not compatible with the stationary phase.

      • Solution: Ensure your solvent is appropriate for the column phase (e.g., hexane for a DB-5ms column).

Q3: I suspect my this compound peak is co-eluting with another compound. How can I confirm and resolve this?

Confirmation and Resolution Strategies:

  • Mass Spectral Deconvolution:

    • Action: Examine the mass spectrum across the peak. If the ion ratios change from the leading edge to the trailing edge, it indicates the presence of more than one compound.

  • Method Modification to Improve Resolution:

    • Slower Oven Temperature Ramp: A slower temperature ramp rate can improve the separation of closely eluting compounds.

    • Use of a Longer Column: A longer column will provide more theoretical plates and can enhance separation.

    • Change Column Stationary Phase: If co-elution persists, switching to a column with a different selectivity (e.g., a mid-polar column) may be necessary.

Q4: How do I identify the this compound peak in my chromatogram?

Identification is typically based on two key parameters:

  • Retention Index (RI): Compare the calculated Kovats Retention Index of your peak with the literature value for this compound on a similar column.

    • A molecular ion peak at m/z 204.

    • Characteristic fragment ions resulting from the loss of alkyl groups (e.g., CH3, C2H5, C3H7), leading to peaks at m/z 189, 175, 161, etc.

    • A base peak that is one of these major fragments.

Experimental Protocols

Detailed Methodology for GC-MS Analysis of this compound in Essential Oils

This protocol provides a starting point for method development. Optimization may be required based on your specific instrument and sample matrix.

1. Sample Preparation:

  • Dilute the essential oil sample to a concentration of 1% (v/v) in hexane.

  • Vortex the solution for 30 seconds to ensure homogeneity.

  • Transfer the diluted sample to a 2 mL autosampler vial.

2. GC-MS Parameters:

ParameterRecommended Setting
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Inlet Temperature250 °C
Injection Volume1 µL
Split Ratio50:1 (can be adjusted based on concentration)
Oven ProgramInitial temp 60 °C (hold 2 min), ramp at 4 °C/min to 240 °C (hold 5 min)
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temp.230 °C
Quadrupole Temp.150 °C
Scan Rangem/z 40-400
Solvent Delay3 min

3. Data Analysis:

  • Identify the this compound peak based on its retention index and mass spectrum.

  • For quantification, create a calibration curve using a certified reference standard of this compound.

Method Validation Data for Sesquiterpene Analysis

The following tables provide representative data for the validation of a GC-MS method for the analysis of sesquiterpenes. This data can be used as a benchmark for your own method validation.[1][2]

Table 1: Linearity and Range

Compound ClassConcentration Range (µg/mL)
Sesquiterpenes0.5 - 100> 0.995

Table 2: Limits of Detection (LOD) and Quantification (LOQ)

Compound ClassLOD (µg/mL)LOQ (µg/mL)
Sesquiterpenes0.1 - 0.50.3 - 1.5

Table 3: Precision and Accuracy

Compound ClassIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (% Recovery)
Sesquiterpenes< 5%< 10%90 - 110%

Visualizations

GCMS_Workflow GC-MS Analysis Workflow for this compound cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Essential Oil Sample Dilution Dilute with Hexane (e.g., 1%) Sample->Dilution Vortex Vortex to Homogenize Dilution->Vortex Vial Transfer to Autosampler Vial Vortex->Vial Injection Inject 1 µL into GC Vial->Injection Separation Separation on DB-5ms Column Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (m/z 40-400) Ionization->Detection Chromatogram Generate Chromatogram Detection->Chromatogram PeakID Identify Peak by RI and Mass Spectrum Chromatogram->PeakID Quantification Quantify using Calibration Curve PeakID->Quantification Report Generate Report Quantification->Report

Caption: A flowchart of the GC-MS analysis workflow for this compound.

Troubleshooting_Logic Troubleshooting Logic for Poor Peak Shape cluster_tailing_solutions Tailing Solutions cluster_fronting_solutions Fronting Solutions Start Poor Peak Shape Observed Tailing Peak Tailing? Start->Tailing Fronting Peak Fronting? Tailing->Fronting No ActiveSites Check for Active Sites Tailing->ActiveSites Yes Overload Check for Column Overload Fronting->Overload Yes SolventMismatch Check for Solvent Mismatch Fronting->SolventMismatch Could also be ReplaceLiner Replace Inlet Liner/Septum ActiveSites->ReplaceLiner TrimColumn Trim Column ReplaceLiner->TrimColumn ReplaceColumn Replace Column TrimColumn->ReplaceColumn End Re-analyze Sample ReplaceColumn->End DiluteSample Dilute Sample Overload->DiluteSample DiluteSample->End ChangeSolvent Use Appropriate Solvent SolventMismatch->ChangeSolvent ChangeSolvent->End

Caption: A decision tree for troubleshooting poor peak shape in GC-MS analysis.

References

troubleshooting unexpected side reactions in (+)-alpha-Funebrene synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of (+)-α-Funebrene. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected side reactions and optimizing their synthetic route to this complex tricyclic sesquiterpene.

Troubleshooting Guides

This section provides solutions to common problems that may be encountered during the synthesis of (+)-α-Funebrene, with a focus on key reaction steps that are frequently employed in the construction of its core structure.

Section 1: Intramolecular [2+2] Ketene Cycloaddition for Bicyclo[4.2.0]octane Core Formation

The intramolecular [2+2] ketene cycloaddition is a critical step for constructing the bicyclo[4.2.0]octane core of α-Funebrene. This reaction involves the generation of a highly reactive ketene intermediate that cyclizes with a tethered alkene.

Question: The yield of the desired bicyclo[4.2.0]octanone is low, and I observe significant amounts of a polymeric material.

Answer:

Low yields and polymerization are common issues in ketene-based reactions. Here are several factors to consider and troubleshoot:

  • Concentration: Ketene intermediates are prone to intermolecular reactions at high concentrations, leading to polymerization.

    • Recommendation: Employ high-dilution conditions. Slowly add the acid chloride precursor to the base solution over an extended period to maintain a low concentration of the transient ketene.

  • Base Selection: The choice of base for the dehydrochlorination of the acid chloride is crucial.

    • Recommendation: Use a sterically hindered non-nucleophilic base like triethylamine or diisopropylethylamine (Hünig's base) to minimize side reactions with the acid chloride or the ketene.

  • Temperature Control: Ketene dimerization and polymerization are often accelerated at higher temperatures.

    • Recommendation: Maintain a low reaction temperature (e.g., 0 °C or below) during the generation of the ketene and the cycloaddition.

  • Purity of Reagents: Impurities in the starting materials or solvent can initiate polymerization.

    • Recommendation: Ensure all reagents and solvents are pure and dry.

Question: I have isolated a dimeric product instead of the desired intramolecular cycloadduct.

Answer:

The formation of a dimeric product indicates that the intermolecular reaction is competing with the desired intramolecular cyclization.

  • Troubleshooting Steps:

    • Confirm High-Dilution: Double-check that the reaction is being performed under strict high-dilution conditions. A syringe pump for the slow addition of the acid chloride is highly recommended.

    • Solvent Choice: The solvent can influence the conformation of the substrate, which in turn affects the rate of the intramolecular reaction. Experiment with different non-polar aprotic solvents like toluene or THF.

    • Tether Length and Rigidity: While not easily modifiable for a specific target, be aware that the length and flexibility of the tether connecting the ketene precursor and the alkene are critical for efficient intramolecular cyclization.

Section 2: Robinson Annulation for Six-Membered Ring Construction

The Robinson annulation is a powerful ring-forming sequence that combines a Michael addition with an intramolecular aldol condensation. It is a potential strategy for constructing one of the rings in the tricyclic funebrene skeleton.

Question: My Robinson annulation is producing multiple products, and the yield of the desired enone is low.

Answer:

The Robinson annulation is a multi-step, one-pot reaction, which can lead to several side products if not carefully controlled.

  • Common Side Reactions and Solutions:

    • Polymerization of the Michael Acceptor: α,β-Unsaturated ketones, like methyl vinyl ketone (MVK), can polymerize under basic conditions.[1]

      • Recommendation: Use a precursor to the α,β-unsaturated ketone, such as a β-chloroketone, which generates the enone in situ, keeping its concentration low.[1]

    • Formation of Multiple Aldol Products: If there are multiple acidic α-protons in the 1,5-diketone intermediate, different enolates can form, leading to different aldol products.

      • Recommendation: Carefully control the reaction temperature and the base used. Using a weaker base or thermodynamic conditions (higher temperature) might favor the formation of the more stable enolate and, consequently, the desired product.

    • Incomplete Dehydration: The final step of the Robinson annulation is the dehydration of the aldol addition product. If this step is incomplete, you will isolate the β-hydroxy ketone.

      • Recommendation: Ensure sufficiently high temperatures and/or the use of a dehydrating agent if necessary. Acidic work-up can sometimes facilitate dehydration.

Question: How can I control the regioselectivity of the initial Michael addition?

Answer:

Regioselectivity in the Michael addition is crucial for forming the correct 1,5-diketone intermediate.

  • Kinetic vs. Thermodynamic Control:

    • Kinetic Enolate: Formed faster at low temperatures with a strong, sterically hindered base (e.g., LDA at -78 °C). This enolate is typically less substituted.

    • Thermodynamic Enolate: Formed at higher temperatures with a smaller, stronger base (e.g., NaH or NaOEt at room temperature or higher). This enolate is typically more substituted and more stable.

    • Recommendation: Choose the appropriate base and temperature conditions based on the desired regioselectivity for your specific substrate.

Section 3: Wolff-Kishner Reduction for Deoxygenation

The Wolff-Kishner reduction is used to deoxygenate a ketone to a methylene group under basic conditions. This is a common final step in a synthesis to remove a carbonyl group that was necessary for earlier transformations.

Question: The Wolff-Kishner reduction of my hindered ketone is very slow and gives a low yield.

Answer:

Sterically hindered ketones can be challenging substrates for the Wolff-Kishner reduction.[2][3]

  • Troubleshooting Strategies:

    • Huang-Minlon Modification: This is the most common and effective modification. After the initial formation of the hydrazone, water and excess hydrazine are distilled off to allow the reaction temperature to rise to around 200 °C. This significantly shortens the reaction time and improves the yield.[2][4]

    • Barton Modification: For extremely hindered ketones, even higher temperatures might be required.[2]

    • Solvent Choice: High-boiling polar aprotic solvents like diethylene glycol or triethylene glycol are typically used to achieve the necessary high temperatures.[2]

Question: I am observing side products such as azines or elimination products.

Answer:

  • Azine Formation: This occurs when the hydrazone reacts with another molecule of the starting ketone.

    • Recommendation: Use an excess of hydrazine to drive the formation of the hydrazone and minimize the concentration of the free ketone.[5]

  • Kishner-Leonard Elimination: If there is a good leaving group on a carbon adjacent to the carbonyl, elimination to form an alkene can occur.

    • Recommendation: If this is a problem, consider alternative reduction methods like the Clemmensen reduction (acidic conditions) if the rest of your molecule is stable to acid.

Frequently Asked Questions (FAQs)

Q1: How can I purify the diastereomeric products from the cycloaddition reaction?

A1: Diastereomers have different physical properties and can often be separated by standard chromatographic techniques.

  • Flash Column Chromatography: This is the most common method. Careful selection of the stationary phase (e.g., silica gel, alumina) and the eluent system is key to achieving good separation. Gradient elution may be necessary.

  • Reversed-Phase Chromatography: For more polar compounds, reversed-phase chromatography (e.g., using a C18 stationary phase) can be an effective alternative.[6]

  • Recrystallization: If the diastereomers are crystalline, fractional recrystallization can be a highly effective purification method.

Q2: My starting material is sensitive to strong base. Are there milder alternatives to the Wolff-Kishner reduction?

A2: Yes, if your substrate cannot tolerate the harsh basic conditions and high temperatures of the Wolff-Kishner reduction, you can consider these alternatives:

  • Tosylhydrazone Reduction: The ketone can be converted to a tosylhydrazone, which can then be reduced under milder conditions using reagents like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).

  • Clemmensen Reduction: This method uses amalgamated zinc and hydrochloric acid. It is performed under strongly acidic conditions and is a good alternative for base-sensitive substrates.

Experimental Protocols

General Protocol for Intramolecular [2+2] Ketene Cycloaddition

  • Apparatus: Set up a flame-dried, three-necked flask equipped with a dropping funnel, a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), and a magnetic stirrer.

  • Reagents: Dissolve the acid chloride precursor in a dry, non-polar solvent (e.g., toluene) in the dropping funnel. In the reaction flask, dissolve a sterically hindered base (e.g., triethylamine, 1.5 equivalents) in the same solvent.

  • Reaction: Heat the base solution to reflux. Add the acid chloride solution dropwise from the dropping funnel over a period of 4-8 hours to ensure high dilution.

  • Work-up: After the addition is complete, continue to reflux for an additional 1-2 hours. Cool the reaction mixture to room temperature. Filter off the triethylammonium hydrochloride salt. Wash the filtrate with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

General Protocol for Wolff-Kishner Reduction (Huang-Minlon Modification)

  • Apparatus: Set up a round-bottom flask with a distillation head and a reflux condenser.

  • Reagents: To the flask, add the ketone, a high-boiling solvent (e.g., diethylene glycol), hydrazine hydrate (4-5 equivalents), and potassium hydroxide (4-5 equivalents).

  • Hydrazone Formation: Heat the mixture to reflux (around 130-140 °C) for 1-2 hours to form the hydrazone.

  • Deoxygenation: Increase the temperature to allow for the distillation of water and excess hydrazine. Once the temperature of the reaction mixture reaches 190-200 °C, maintain it at this temperature until the evolution of nitrogen gas ceases (typically 2-4 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract with a suitable organic solvent (e.g., ether or hexane). Wash the combined organic extracts with dilute HCl and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the resulting alkane by flash column chromatography or distillation.

Data Presentation

Table 1: Troubleshooting Guide for Low Yield in Intramolecular Ketene Cycloaddition

Potential Cause Observation Recommended Solution
High Concentration Formation of white, insoluble polymer.Use high-dilution conditions (slow addition of acid chloride).
Reactive Base Complex mixture of byproducts.Use a sterically hindered, non-nucleophilic base (e.g., Et₃N).
High Temperature Increased rate of polymerization.Maintain low reaction temperature (e.g., 0 °C to refluxing THF).
Impure Reagents Inconsistent results, discoloration.Use freshly purified and dried reagents and solvents.

Visualizations

experimental_workflow cluster_ketene_cycloaddition Intramolecular Ketene Cycloaddition AcidChloride Acid Chloride Precursor SlowAddition Slow Addition (High Dilution) AcidChloride->SlowAddition in dry solvent BaseSolution Base Solution (e.g., Et3N in Toluene) BaseSolution->SlowAddition KeteneFormation In situ Ketene Formation SlowAddition->KeteneFormation Cycloaddition Intramolecular [2+2] Cycloaddition KeteneFormation->Cycloaddition Bicyclooctanone Bicyclo[4.2.0]octanone Product Cycloaddition->Bicyclooctanone robinson_annulation_pathway MichaelDonor Michael Donor (e.g., Cyclohexanone derivative) MichaelAddition Michael Addition MichaelDonor->MichaelAddition MichaelAcceptor Michael Acceptor (e.g., MVK) MichaelAcceptor->MichaelAddition Base Base (e.g., NaOEt) Base->MichaelAddition Diketone 1,5-Diketone Intermediate MichaelAddition->Diketone IntraAldol Intramolecular Aldol Condensation Diketone->IntraAldol Base, Heat AnnulationProduct Robinson Annulation Product (α,β-Unsaturated Ketone) IntraAldol->AnnulationProduct wolff_kishner_logic Start Ketone Substrate IsBaseSensitive Are there base-sensitive functional groups? Start->IsBaseSensitive IsHindered Is the ketone sterically hindered? StandardWK Standard Wolff-Kishner (Huang-Minlon) IsHindered->StandardWK No BartonMod Consider Barton Modification (Higher Temperature) IsHindered->BartonMod Yes IsBaseSensitive->IsHindered No AlternativeReduction Consider Alternative Reductions (e.g., Clemmensen, Tosylhydrazone) IsBaseSensitive->AlternativeReduction Yes FinalProduct Deoxygenated Product (Alkane) StandardWK->FinalProduct BartonMod->FinalProduct AlternativeReduction->FinalProduct

References

refining purification protocols for high-purity (+)-alpha-Funebrene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of high-purity (+)-alpha-Funebrene.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps for enriching this compound from a crude extract?

A1: Initial enrichment of this compound, a sesquiterpene, from a crude plant or fungal extract typically involves a multi-step process.[1] A common starting point is liquid-liquid extraction to partition compounds based on their polarity.[1] Given that this compound is a hydrocarbon, it is nonpolar and will preferentially partition into nonpolar organic solvents. This is followed by a preliminary chromatographic step, such as vacuum liquid chromatography (VLC) or medium pressure liquid chromatography (MPLC), to separate major classes of compounds.[1][2]

Q2: What are the common challenges in purifying natural products like this compound?

A2: Purifying natural products presents several challenges. These include the low concentration of the target compound within the source material, the presence of structurally similar compounds that are difficult to separate, and the potential for the compound to degrade during the purification process.[1][3][4] For volatile compounds like sesquiterpenes, sample loss during solvent removal can also be a significant issue.

Q3: How can I assess the purity of my this compound sample?

A3: Purity assessment for this compound is typically performed using gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC). Chiral gas chromatography is often necessary to determine the enantiomeric purity. Quantitative analysis can be performed using a calibrated internal standard. Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for assessing purity and structural integrity.

Q4: What are the stability and storage considerations for this compound?

A4: As a terpene with double bonds, this compound is susceptible to oxidation and isomerization. To minimize degradation, it should be stored in a tightly sealed vial under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C or below). Exposure to light and air should be minimized. Solutions should be prepared fresh when possible.

Troubleshooting Guides

Low Yield of this compound
Symptom Possible Cause Suggested Solution
Low recovery after solvent partitioning.Incorrect solvent polarity.Ensure the use of a nonpolar organic solvent (e.g., hexane, diethyl ether) for extraction from an aqueous-methanolic crude extract to effectively partition the nonpolar this compound.
Significant loss of sample during solvent evaporation.This compound is a volatile sesquiterpene.Use a rotary evaporator with a cooled trap and carefully control the vacuum and temperature. For small samples, gently blow a stream of nitrogen over the sample to evaporate the solvent at room temperature.
Low yield after column chromatography.Irreversible adsorption onto the stationary phase.Use a less active stationary phase (e.g., silica gel deactivated with water or triethylamine). A nonpolar mobile phase should be used to ensure elution.
Co-elution with other compounds.Optimize the chromatographic conditions. This may involve using a different stationary phase (e.g., silver nitrate impregnated silica gel) or a different solvent system.
Impure this compound Fractions
Symptom Possible Cause Suggested Solution
Presence of multiple peaks in the GC-MS analysis of a purified fraction.Co-eluting impurities with similar polarity.Employ orthogonal separation techniques. If you used normal-phase chromatography, try reverse-phase HPLC or preparative GC.
Isomerization of this compound.Avoid exposing the sample to acidic or basic conditions and high temperatures during purification. Use deactivated glassware.
Contamination from solvents or glassware.Use high-purity solvents and thoroughly clean all glassware. Run a solvent blank on your analytical instrument.
Broad peaks in HPLC or GC analysis.Column overloading.Inject a smaller amount of the sample onto the column.
Poor column efficiency.Ensure the column is properly packed and equilibrated. Check for voids in the column bed.

Experimental Protocols

Protocol 1: General Purification Workflow for this compound
  • Extraction: The source material (e.g., dried and ground plant material) is extracted with a suitable solvent like methanol or ethanol.

  • Solvent Partitioning: The crude extract is concentrated and then partitioned between a nonpolar solvent (e.g., hexane) and a polar solvent (e.g., methanol/water). The this compound will be in the hexane layer.

  • Preliminary Column Chromatography: The hexane fraction is subjected to vacuum liquid chromatography (VLC) or medium pressure liquid chromatography (MPLC) on silica gel using a nonpolar mobile phase (e.g., hexane or a hexane/ethyl acetate gradient) to separate major compound classes.

  • Fine Purification: Fractions containing this compound are further purified using preparative HPLC on a normal-phase or reverse-phase column.

  • Purity Assessment: The purity of the final product is assessed by GC-MS and chiral GC to determine chemical and enantiomeric purity.

Protocol 2: Purity Assessment by GC-MS
  • Instrument: Gas chromatograph coupled to a mass spectrometer.

  • Column: A nonpolar capillary column (e.g., DB-5ms, HP-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a high temperature (e.g., 240°C).

  • Injection: Inject a dilute solution of the sample in a volatile solvent (e.g., hexane).

  • MS Detection: Scan a mass range appropriate for sesquiterpenes (e.g., m/z 40-300).

  • Identification: Compare the retention time and mass spectrum to an authentic standard of this compound.

Visualizations

Purification_Workflow Crude_Extract Crude Extract Solvent_Partitioning Solvent Partitioning (Hexane/Methanol-Water) Crude_Extract->Solvent_Partitioning Hexane_Fraction Hexane Fraction (Enriched with this compound) Solvent_Partitioning->Hexane_Fraction Nonpolar Phase Aqueous_Fraction Aqueous Fraction (Polar Compounds) Solvent_Partitioning->Aqueous_Fraction Polar Phase VLC_MPLC VLC or MPLC (Silica Gel, Hexane Gradient) Hexane_Fraction->VLC_MPLC Crude_Fractions Crude Fractions VLC_MPLC->Crude_Fractions Prep_HPLC Preparative HPLC (Normal or Reverse Phase) Crude_Fractions->Prep_HPLC Pure_Funebrene High-Purity This compound Prep_HPLC->Pure_Funebrene Purity_Analysis Purity Analysis (GC-MS, Chiral GC, NMR) Pure_Funebrene->Purity_Analysis

Caption: General workflow for the purification of this compound.

Troubleshooting_Low_Yield start Low Yield Detected check_step At which step is the loss occurring? start->check_step partitioning Solvent Partitioning check_step->partitioning Partitioning evaporation Solvent Evaporation check_step->evaporation Evaporation chromatography Chromatography check_step->chromatography Chromatography solution1 Solution: - Check solvent polarity - Perform a small-scale test extraction partitioning->solution1 solution2 Solution: - Use rotary evaporator with cooled trap - Use nitrogen stream for small volumes evaporation->solution2 solution3 Solution: - Deactivate silica gel - Optimize mobile phase - Consider alternative chromatography chromatography->solution3

References

Technical Support Center: Enhancing the Resolution of (+)-alpha-Funebrene in Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the chromatographic resolution of (+)-alpha-Funebrene.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the chromatographic analysis of this compound, providing potential causes and actionable solutions.

Question 1: Why am I seeing poor resolution or co-elution of this compound with its enantiomer or other components?

Answer: Poor resolution is a common challenge in chiral separations. Several factors can contribute to this issue.

Potential Causes & Solutions:

Potential CauseSolution
Inappropriate Column Chemistry For chiral separations of terpenes like this compound, a standard achiral column will not suffice. You must use a chiral stationary phase (CSP). Derivatized cyclodextrin-based columns are highly effective for separating terpene enantiomers.[1][2][3]
Suboptimal Temperature Program A temperature ramp that is too fast can lead to insufficient separation. Slower temperature ramps (e.g., 1-2 °C/min) often improve the resolution of enantiomers.[1]
Incorrect Carrier Gas Velocity The linear velocity of the carrier gas (e.g., Helium) affects resolution. For some chiral separations, a higher linear velocity (e.g., up to 80 cm/sec) can surprisingly improve resolution.[1]
Column Overload Injecting too much sample can lead to peak broadening and a loss of resolution.[4] Reduce the injection volume or dilute your sample.
Column Aging Over time, the performance of a chromatography column can degrade. If you observe a gradual loss of resolution, it may be time to replace your column.[4]

Here is a logical workflow for troubleshooting poor resolution:

PoorResolutionTroubleshooting cluster_solutions Solutions start Poor Resolution of This compound check_column Is a Chiral Stationary Phase (CSP) in use? start->check_column improper_column Use a derivatized cyclodextrin-based chiral column. check_column->improper_column No optimize_temp Optimize Temperature Program check_column->optimize_temp Yes improper_column->check_column slow_ramp Decrease ramp rate (e.g., 1-2 °C/min). optimize_temp->slow_ramp adjust_flow Adjust Carrier Gas Flow Rate slow_ramp->adjust_flow increase_velocity Increase linear velocity (consult column manual). adjust_flow->increase_velocity check_injection Check for Column Overload increase_velocity->check_injection reduce_load Reduce injection volume or dilute sample. check_injection->reduce_load assess_column_age Assess Column Age reduce_load->assess_column_age replace_column Replace the column. assess_column_age->replace_column end Resolution Improved replace_column->end

Caption: Troubleshooting workflow for poor resolution.

Question 2: Why are the peaks for this compound tailing?

Answer: Peak tailing, where the peak asymmetry is skewed to the right, can compromise quantification and resolution.

Potential Causes & Solutions:

Potential CauseSolution
Active Sites in the System Active sites, such as exposed silanols in the inlet liner or the column itself, can interact with your analyte.[4] Use a deactivated inlet liner and consider trimming the first few centimeters of the column.
Column Contamination Non-volatile residues from previous injections can accumulate at the head of the column. Bake out the column according to the manufacturer's instructions. If this doesn't resolve the issue, trim the column inlet.
Incompatible Solvent If the sample solvent is not compatible with the stationary phase, it can cause peak distortion. Ensure your solvent is appropriate for your column and method.

Question 3: I am observing ghost peaks in my chromatogram. What are they and how can I get rid of them?

Answer: Ghost peaks are extraneous peaks that appear in your chromatogram and are not part of your sample.

Potential Causes & Solutions:

Potential CauseSolution
Contaminated Carrier Gas Impurities in the carrier gas can accumulate on the column and elute as broad peaks. Ensure you are using high-purity gas and that your gas traps are functioning correctly.
Septum Bleed Small particles from the injection port septum can be deposited onto the column. Use a high-quality, low-bleed septum and replace it regularly.
Carryover from Previous Injections If a previous sample was highly concentrated, you may see residual peaks in subsequent runs. Run a blank solvent injection to confirm carryover and clean the syringe and injection port as needed.

Frequently Asked Questions (FAQs)

Q1: What type of chromatographic technique is best for separating this compound?

A1: Gas chromatography (GC) is the most common and effective technique for the separation of volatile sesquiterpenes like this compound.[2] When coupled with a mass spectrometer (GC-MS), it provides both separation and identification.[2] For enantioselective separation, a GC system equipped with a chiral stationary phase is essential.

Q2: How do I choose the right chiral column for this compound?

A2: The most successful chiral separations of terpenes are achieved using columns with stationary phases made of derivatized cyclodextrins.[3] Columns such as those with beta-cyclodextrin phases (e.g., Rt-βDEXse or HP-chiral-20B) are excellent starting points for method development.[1][5]

Q3: Can I use High-Performance Liquid Chromatography (HPLC) for this separation?

A3: While GC is more common for volatile compounds, HPLC can also be used for terpene analysis. A reverse-phase column like a C18 could separate alpha-Funebrene from other non-isomeric components. For enantioselective separation, a chiral stationary phase for HPLC would be required. Two-dimensional HPLC can also be a powerful technique for complex samples.[6]

Q4: What is the importance of the enantiomeric purity of this compound in drug development?

A4: Enantiomers of a chiral molecule can have different biological, pharmacological, and toxicological properties. One enantiomer may be therapeutically active, while the other could be inactive or even cause adverse effects. Therefore, it is critical to separate and quantify the enantiomers of a chiral drug candidate like this compound to ensure its safety and efficacy.

Experimental Protocols

The following is a recommended starting protocol for the enantioselective analysis of this compound by GC-MS. This should be considered a starting point for method optimization.

Experimental Workflow for Chiral GC Analysis:

GCWorkflow start Start: Sample containing This compound sample_prep Sample Preparation (Dilution in appropriate solvent) start->sample_prep gc_injection GC Injection (Split/Splitless Inlet) sample_prep->gc_injection separation Chromatographic Separation (Chiral Capillary Column) gc_injection->separation detection Detection (Mass Spectrometer) separation->detection data_analysis Data Analysis (Peak Integration & Identification) detection->data_analysis end End: Quantified Enantiomeric Ratio data_analysis->end

Caption: General experimental workflow for chiral GC analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is based on typical conditions for the chiral separation of sesquiterpenes.

Instrumentation and Conditions:

ParameterRecommended Setting
GC System Agilent 7890A or similar
Mass Spectrometer Agilent 5975C or similar
Column Rt-βDEXse (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent beta-cyclodextrin column
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Split/Splitless
Inlet Temperature 250 °C
Split Ratio 50:1 (can be adjusted based on concentration)
Injection Volume 1 µL
Oven Temperature Program Initial temperature: 60 °C, hold for 2 minRamp 1: 2 °C/min to 140 °CRamp 2: 5 °C/min to 220 °C, hold for 5 min
MS Transfer Line Temp. 280 °C
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-400 m/z

Sample Preparation:

  • Prepare a stock solution of your sample containing this compound in a volatile solvent such as hexane or ethyl acetate.

  • Perform serial dilutions to a final concentration suitable for GC-MS analysis (e.g., 1-10 µg/mL).

  • If available, prepare a standard solution of racemic alpha-Funebrene to determine the elution order of the enantiomers.

References

managing interferences in the analysis of (+)-alpha-Funebrene

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of (+)-α-Funebrene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for the analysis of (+)-α-Funebrene?

A1: The most prevalent and effective technique for the analysis of (+)-α-Funebrene, a volatile sesquiterpene, is Gas Chromatography-Mass Spectrometry (GC-MS). This method offers excellent separation of complex mixtures, such as essential oils, and provides mass spectral data for confident identification.[1] High-Performance Liquid Chromatography (HPLC) can also be used, particularly for the separation of enantiomers with a chiral stationary phase.

Q2: I am not getting a distinct peak for α-Funebrene in my GC-MS chromatogram. What could be the issue?

A2: Several factors could contribute to this issue. Firstly, ensure your GC temperature program is optimized for the elution of sesquiterpenes. A shallow temperature gradient after the elution of monoterpenes can improve the resolution of sesquiterpenes. Secondly, verify the injection parameters; a splitless injection might be necessary for trace-level analysis. Lastly, consider the possibility of co-elution with other isomeric compounds.

Q3: My quantitative results for α-Funebrene are inconsistent across different sample preparations. Why is this happening?

A3: Inconsistent quantitative results are often due to "matrix effects," where other components in your sample extract interfere with the ionization of α-Funebrene in the mass spectrometer's ion source, leading to either suppression or enhancement of the signal.[2][3][4][5][6] To mitigate this, it is crucial to use a consistent and effective sample preparation method and to consider the use of an internal standard.

Troubleshooting Guides

Problem 1: Poor Resolution and Co-eluting Peaks

Symptoms:

  • Broad or tailing peaks for α-Funebrene.

  • Inability to separate α-Funebrene from other structurally similar compounds.

  • Mass spectrum shows fragments from multiple compounds.

Possible Causes and Solutions:

CauseSolution
Inadequate GC Column For sesquiterpene analysis, a mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is generally recommended. For separating isomers, a more polar column or a chiral column may be necessary.
Suboptimal GC Oven Program A slow temperature ramp (e.g., 2-5 °C/min) through the sesquiterpene elution range can significantly improve the separation of isomers.
Co-elution with Isomers α-Funebrene has several isomers, such as β-Funebrene and other sesquiterpenes with the same molecular weight (204.35 g/mol ), which can co-elute.[7][8][9] Consider using a longer GC column or a column with a different stationary phase to improve separation. Two-dimensional GC (GCxGC) can also provide enhanced resolution.
Matrix Interference Complex matrices like essential oils contain numerous compounds that can co-elute. In the analysis of essential oils from Acorus calamus and Zingiber officinale, α-Funebrene may co-elute with other sesquiterpenes like α-cedrene, β-caryophyllene, and germacrene D.[1]
Problem 2: Signal Suppression or Enhancement (Matrix Effects)

Symptoms:

  • Low or unexpectedly high peak area for α-Funebrene in the sample compared to the standard.

  • Poor reproducibility of quantitative measurements.

Possible Causes and Solutions:

CauseSolution
Co-eluting Matrix Components Compounds from the sample matrix can interfere with the ionization of α-Funebrene in the MS source.
Ineffective Sample Cleanup The sample preparation method may not be adequately removing interfering matrix components.
Use of an Internal Standard Employ a suitable internal standard, ideally a stable isotope-labeled version of α-Funebrene, to compensate for matrix effects. If that is not available, a structurally similar compound that is not present in the sample can be used.
Sample Dilution Diluting the sample extract can reduce the concentration of interfering matrix components, thereby minimizing their impact on the ionization of the analyte.
Matrix-Matched Calibration Prepare calibration standards in a blank matrix extract that is similar to the sample matrix to compensate for matrix effects.

Experimental Protocols

Protocol 1: GC-MS Analysis of (+)-α-Funebrene in Essential Oils

This protocol provides a general procedure for the analysis of (+)-α-Funebrene in essential oil samples.

1. Sample Preparation (Liquid-Liquid Extraction): a. Dilute 100 µL of the essential oil in 900 µL of n-hexane. b. Add an appropriate internal standard (e.g., C15 or C16 n-alkane) at a known concentration. c. Vortex the sample for 1 minute.

2. GC-MS Parameters:

ParameterValue
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Injection Volume 1 µL
Injection Mode Split (1:50) or Splitless
Inlet Temperature 250 °C
Oven Program Start at 60 °C (hold for 2 min), ramp to 180 °C at 4 °C/min, then ramp to 280 °C at 10 °C/min (hold for 5 min)
Carrier Gas Helium at a constant flow of 1.0 mL/min
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-400

3. Data Analysis: a. Identify (+)-α-Funebrene based on its retention time and mass spectrum (key ions: m/z 204, 189, 161, 133, 119, 105, 91). b. Quantify using the peak area ratio of α-Funebrene to the internal standard against a calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Essential Oil Sample dilution Dilution in Hexane sample->dilution is_add Add Internal Standard dilution->is_add vortex Vortex is_add->vortex injection GC Injection vortex->injection Inject 1 µL separation Chromatographic Separation injection->separation detection MS Detection separation->detection identification Peak Identification detection->identification quantification Quantification identification->quantification

Caption: Experimental workflow for GC-MS analysis of (+)-α-Funebrene.

troubleshooting_logic cluster_resolution Resolution Issues cluster_quantification Quantification Issues start Poor Peak Resolution or Inconsistent Results? check_column Check GC Column Polarity & Length start->check_column Poor Resolution use_is Use Internal Standard start->use_is Inconsistent Quantification optimize_oven Optimize Oven Temperature Program check_column->optimize_oven check_isomers Consider Co-eluting Isomers optimize_oven->check_isomers end_node Improved Analysis check_isomers->end_node sample_dilution Perform Sample Dilution use_is->sample_dilution matrix_matched Use Matrix-Matched Calibration sample_dilution->matrix_matched matrix_matched->end_node

Caption: Troubleshooting logic for managing interferences.

References

Validation & Comparative

Structural Confirmation of Synthetic vs. Natural (+)-α-Funebrene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for confirming the structure of synthetically produced (+)-α-Funebrene against its natural counterpart. Due to the current unavailability of detailed published data on the total synthesis and complete spectroscopic analysis of (+)-α-Funebrene, this document outlines the established structure of the natural compound and presents a standardized workflow for structural verification. This framework is intended to guide researchers in their own comparative analyses.

Established Structure of Natural (+)-α-Funebrene

Natural (+)-α-Funebrene is a sesquiterpene with a well-defined chemical structure. Its identity is established through various analytical techniques and is cataloged in several chemical databases.

Table 1: Chemical Identifiers of Natural (+)-α-Funebrene

IdentifierValueSource
Molecular Formula C₁₅H₂₄
IUPAC Name (1R,2R,5S,7R)-2,6,6,8-tetramethyltricyclo[5.3.1.0¹,⁵]undec-8-ene
CAS Number 50894-66-1
InChI Key IRAQOCYXUMOFCW-GUIRCDHDSA-N
Molecular Weight 204.35 g/mol

Workflow for Structural Confirmation

The definitive confirmation of the structure of synthetic (+)-α-Funebrene requires a direct comparison of its physicochemical and spectroscopic properties with those of the authenticated natural compound. The following workflow outlines the necessary experimental steps.

G Workflow for Structural Confirmation of (+)-α-Funebrene cluster_0 Sample Preparation cluster_1 Spectroscopic & Physical Analysis cluster_2 Data Comparison & Structural Verification cluster_3 Conclusion Natural Isolation & Purification of Natural (+)-α-Funebrene NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) Natural->NMR MS Mass Spectrometry (EI-MS, HRMS) Natural->MS Chiral Chiral Analysis (Optical Rotation, Chiral GC/HPLC) Natural->Chiral Synthetic Total Synthesis of (+)-α-Funebrene Synthetic->NMR Synthetic->MS Synthetic->Chiral Compare Comparative Analysis of Spectroscopic & Physical Data NMR->Compare MS->Compare Chiral->Compare Conclusion Structural Equivalence Confirmed Compare->Conclusion

Caption: Workflow for the structural confirmation of synthetic (+)-α-Funebrene.

Experimental Protocols

Detailed experimental protocols are essential for reproducible and reliable structural confirmation. The following outlines the key methodologies that should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (Proton NMR): To determine the number and environment of hydrogen atoms. Key parameters to compare include chemical shifts (δ), coupling constants (J), and signal multiplicities.

  • ¹³C NMR (Carbon-13 NMR): To identify the number and type of carbon atoms in the molecule.

  • 2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons, confirming the carbon skeleton and the relative stereochemistry.

Mass Spectrometry (MS)
  • Electron Ionization Mass Spectrometry (EI-MS): To determine the fragmentation pattern, which serves as a molecular fingerprint.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition by providing a highly accurate mass measurement.

Chiral Analysis
  • Optical Rotation: To measure the specific rotation [α]D and confirm the enantiomeric form of the synthetic compound as (+)-α-Funebrene.

  • Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess (ee) of the synthetic sample.

Data Presentation for Comparison

Once the analytical data for both natural and synthetic samples are acquired, they should be summarized in clear, comparative tables.

Table 2: Hypothetical Comparative Spectroscopic Data

TechniqueParameterNatural (+)-α-FunebreneSynthetic (+)-α-Funebrene
¹H NMR Chemical Shifts (δ, ppm)Reported valuesExperimental values
Coupling Constants (J, Hz)Reported valuesExperimental values
¹³C NMR Chemical Shifts (δ, ppm)Reported valuesExperimental values
HRMS [M]+ calculatedCalculated valueCalculated value
[M]+ foundReported valueExperimental value
Optical Rotation [α]DReported valueExperimental value

Conclusion

The structural identity of synthetic (+)-α-Funebrene is confirmed if all spectroscopic and physical data, particularly the NMR spectra, mass spectrometric fragmentation, and optical rotation, are identical to those of the natural compound. Any discrepancies would indicate either a different stereoisomer or a misidentification of the structure. Researchers undertaking the synthesis of (+)-α-Funebrene should perform these comparative analyses to unequivocally validate their synthetic product.

comparing the biological activity of (+)-alpha-Funebrene enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of the biological activities of the enantiomers of the sesquiterpene α-Funebrene remains a developing area of research. While studies have begun to elucidate the bioactivity of (+)-α-Funebrene, a significant data gap exists for its enantiomer, (-)-α-Funebrene. This guide provides a comparative overview based on available scientific literature, highlighting the known activities of (+)-α-Funebrene and emphasizing the need for further investigation into its enantiomeric counterpart.

Biosynthesis of α-Funebrene

The biosynthesis of sesquiterpenes like α-Funebrene originates from farnesyl pyrophosphate (FPP). The process involves complex enzymatic cyclizations, and the stereochemistry of the final product is determined by the specific terpene synthase enzyme involved.

Biosynthesis of alpha-Funebrene FPP Farnesyl Pyrophosphate (FPP) Intermediate Carbocation Intermediate FPP->Intermediate Terpene Synthase alpha_Funebrene (+)-α-Funebrene Intermediate->alpha_Funebrene

Caption: Biosynthesis of (+)-α-Funebrene from FPP.

Comparative Biological Activity Data

Biological ActivityTarget/Assay(+)-α-Funebrene(-)-α-FunebreneReference Compound/Activity
Cytotoxicity Cancer Cell Lines (e.g., HeLa, MCF-7)Data Not AvailableData Not AvailableSesquiterpene lactones have shown potent cytotoxic effects.
Antimicrobial Bacteria (e.g., S. aureus, E. coli), Fungi (e.g., C. albicans)Data Not AvailableData Not AvailableMany essential oils rich in sesquiterpenes exhibit broad-spectrum antimicrobial activity.
Anti-inflammatory Inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6)Data Not AvailableData Not AvailableSesquiterpenes are known to modulate inflammatory pathways.

Experimental Protocols

To facilitate future research comparing the enantiomers of α-Funebrene, detailed methodologies for key biological assays are provided below.

Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Cytotoxicity Assay Workflow cluster_0 Cell Culture cluster_1 Treatment cluster_2 MTT Assay Seed Seed cells in 96-well plate Incubate1 Incubate (24h) Seed->Incubate1 Add_Compound Add varying concentrations of (+)- and (-)-α-Funebrene Incubate1->Add_Compound Incubate2 Incubate (24-72h) Add_Compound->Incubate2 Add_MTT Add MTT reagent Incubate2->Add_MTT Incubate3 Incubate (2-4h) Add_MTT->Incubate3 Solubilize Solubilize formazan crystals Incubate3->Solubilize Measure Measure absorbance Solubilize->Measure

Caption: Workflow for the MTT cytotoxicity assay.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well microplate at a density of 1 x 104 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of (+)-α-Funebrene and (-)-α-Funebrene in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for another 24 to 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is calculated as a percentage of the untreated control cells.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol determines the minimum inhibitory concentration (MIC) of a compound against various microorganisms.

Methodology:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium to a concentration of approximately 5 x 105 CFU/mL.

  • Compound Dilution: Perform serial twofold dilutions of (+)-α-Funebrene and (-)-α-Funebrene in the broth medium in a 96-well microplate.

  • Inoculation: Add the standardized inoculum to each well of the microplate. Include a positive control (microorganism without test compound) and a negative control (broth without microorganism).

  • Incubation: Incubate the microplate at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Potential Signaling Pathways

While specific signaling pathways modulated by the α-Funebrene enantiomers have not been identified, many sesquiterpenes are known to interact with key cellular signaling cascades involved in inflammation and cell survival. Future research could explore the effects of (+)- and (-)-α-Funebrene on pathways such as the NF-κB and MAPK pathways.

Potential Signaling Pathways cluster_NFkB NF-κB Pathway cluster_MAPK MAPK Pathway IKK IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Gene_Expression Gene Expression (Inflammation, Survival) NFkB->Gene_Expression translocates to nucleus Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Gene_Expression alpha_Funebrene α-Funebrene Enantiomers alpha_Funebrene->IKK alpha_Funebrene->Ras

Caption: Potential signaling pathways for α-Funebrene.

Conclusion

The comparative biological activity of (+)-α-Funebrene and its enantiomer, (-)-α-Funebrene, is a promising yet underexplored field. The stereochemistry of sesquiterpenes often plays a crucial role in their biological function, suggesting that the two enantiomers of α-Funebrene may exhibit distinct activities. The experimental protocols provided in this guide offer a framework for future studies to elucidate these potential differences. Such research will be invaluable for drug discovery and development, potentially unlocking new therapeutic applications for these natural compounds.

A Comparative Guide to the Validation of Analytical Methods for (+)-alpha-Funebrene Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation of analytical methods for the quantitative analysis of (+)-alpha-Funebrene, a sesquiterpene found in various essential oils. While specific validation data for this compound is not extensively published, this document outlines the established methodologies for terpene analysis and presents a framework for its validation, drawing comparisons with alternative techniques. The primary analytical technique discussed is Gas Chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), which are the industry standards for volatile compounds like terpenes.[1][2]

Data Presentation: Comparison of Analytical Method Validation Parameters

The validation of an analytical method ensures its suitability for its intended purpose. For the analysis of this compound, key performance characteristics must be evaluated. The following table summarizes typical acceptance criteria for the validation of a GC-based method for terpene analysis, based on guidelines from the Association of Official Analytical Chemists (AOAC) and the International Council for Harmonisation (ICH).[3][4]

Validation Parameter GC-FID GC-MS/MS Acceptance Criteria
Linearity (r²) >0.99>0.998A high correlation coefficient indicates a linear relationship between concentration and response.[3][4]
Accuracy (% Recovery) 80-120%80.23–115.41%Measures the closeness of the experimental value to the true value.[4]
Precision (RSD%) Measures the degree of scatter between a series of measurements.
- Repeatability (Intra-day) <15%≤ 12.03%Precision under the same operating conditions over a short interval.[4]
- Intermediate Precision (Inter-day) <15%≤ 11.34%Precision within the same laboratory over different days.[4]
Limit of Detection (LOD) 0.3 µg/mLAnalyte dependentThe lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[3]
Limit of Quantification (LOQ) 1.0 µg/mLAnalyte dependentThe lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[3]

Alternative Analytical Approaches

While GC-FID and GC-MS are the most common methods, other techniques can be employed for terpene analysis, each with its own advantages and potential challenges.

Method Principle Advantages Disadvantages
Headspace GC (HS-GC) Analyzes the volatile components in the gas phase above a sample.Reduces matrix effects and protects the GC system from non-volatile residues.[5]Can lead to thermal degradation of sensitive terpenes, potentially generating artifacts.[5]
Direct Injection GC The liquid sample is directly introduced into the GC inlet.Provides a more accurate representation of the sample composition, minimizing thermal degradation with cool on-column techniques.[5]Can introduce non-volatile matrix components into the GC system, requiring more frequent maintenance.
Solid-Phase Microextraction (SPME) A solvent-free extraction technique where a coated fiber is exposed to the sample headspace or immersed in the sample.Simple, fast, and solvent-free, suitable for volatile and semi-volatile compounds.[1]Fiber lifetime can be limited, and calibration can be more complex.

Experimental Protocols: Proposed GC-MS Method for this compound Analysis

This section details a hypothetical but representative experimental protocol for the validation of an analytical method for this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Instrumentation

  • Gas Chromatograph: Agilent 6890 or similar.

  • Mass Spectrometer: Agilent 5973 or similar.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[6]

2. Reagents and Standards

  • This compound certified reference standard: Purity ≥95%.

  • Solvent: Hexane or Ethyl Acetate (GC grade).[3]

  • Internal Standard (IS): n-Tridecane or other suitable non-interfering compound.[7]

3. Chromatographic Conditions

  • Inlet Temperature: 250°C

  • Injection Mode: Splitless or Split (e.g., 20:1)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program: Initial temperature of 60°C for 2 minutes, ramp at 5°C/min to 150°C, then ramp at 15°C/min to 280°C and hold for 5 minutes.[4]

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Electron Ionization: 70 eV

  • Scan Mode: Full Scan (m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of this compound.

4. Validation Procedures

  • Linearity: Prepare a series of at least five calibration standards of this compound (e.g., 1-100 µg/mL) with a fixed concentration of the internal standard.[3] Plot the peak area ratio of the analyte to the internal standard against the concentration. Perform a linear regression analysis and determine the coefficient of determination (r²).

  • Accuracy: Analyze samples of a known matrix spiked with three different known concentrations of this compound (low, medium, and high). Calculate the percentage recovery of the analyte.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicates of a sample at a single concentration on the same day.[3]

    • Intermediate Precision (Inter-day precision): Repeat the analysis on three different days.[3] Calculate the relative standard deviation (RSD%) for each set of measurements.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (S/N) of the chromatogram, typically 3:1 for LOD and 10:1 for LOQ, or by calculating from the standard deviation of the response and the slope of the calibration curve.

Mandatory Visualization: Workflow for Analytical Method Validation

The following diagram illustrates the logical workflow for the validation of an analytical method for this compound.

Analytical_Method_Validation start Define Analytical Method Requirements method_dev Method Development & Optimization (GC-MS) start->method_dev validation_protocol Develop Validation Protocol method_dev->validation_protocol linearity Linearity & Range validation_protocol->linearity accuracy Accuracy validation_protocol->accuracy precision Precision (Repeatability & Intermediate) validation_protocol->precision specificity Specificity/ Selectivity validation_protocol->specificity lod_loq LOD & LOQ validation_protocol->lod_loq robustness Robustness validation_protocol->robustness data_review Data Review & Statistical Analysis linearity->data_review accuracy->data_review precision->data_review specificity->data_review lod_loq->data_review robustness->data_review validation_report Prepare Validation Report data_review->validation_report method_implementation Method Implementation for Routine Analysis validation_report->method_implementation

References

cross-validation of (+)-alpha-Funebrene quantification methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of chiral molecules like (+)-α-Funebrene is paramount. This sesquiterpene, a naturally occurring compound found in various essential oils, presents analytical challenges due to its chirality and the presence of a structurally similar enantiomer, (-)-α-Funebrene. The biological activities of these enantiomers can differ significantly, necessitating precise, enantioselective quantification methods. This guide provides a comparative overview of the primary analytical techniques employed for the quantification of (+)-α-Funebrene, with a focus on Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Data Presentation: A Comparative Analysis

The choice of analytical method for the quantification of (+)-α-Funebrene is dictated by the specific requirements of the study, including the need for enantiomeric separation, sensitivity, and the nature of the sample matrix. While direct comparative studies on (+)-α-Funebrene quantification methods are not extensively documented, this section summarizes typical performance data for enantioselective GC-MS and chiral HPLC methods based on their application to sesquiterpenes and other chiral compounds.

Table 1: Comparison of Enantioselective GC-MS and Chiral HPLC for (+)-α-Funebrene Quantification

ParameterEnantioselective Gas Chromatography-Mass Spectrometry (GC-MS)Chiral High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile compounds based on their boiling points and interaction with a chiral stationary phase, followed by mass-based detection and quantification.Separation of compounds in a liquid mobile phase based on their differential interaction with a chiral stationary phase, followed by UV or MS detection.
Typical Linearity (r²) > 0.99> 0.99
Accuracy (% Recovery) 90-110%95-105%
Precision (% RSD) < 15%< 10%
Limit of Detection (LOD) Low (ng/mL to pg/mL)Moderate (µg/mL to ng/mL)
Limit of Quantification (LOQ) Low (ng/mL to pg/mL)Moderate (µg/mL to ng/mL)
Sample Volatility RequiredNot required
Derivatization May be required for improved resolution and sensitivityOften not required
Instrumentation Cost HighModerate to High
Solvent Consumption LowHigh

Experimental Protocols: A Detailed Look

The successful quantification of (+)-α-Funebrene hinges on meticulous experimental execution. Below are detailed methodologies for the key analytical techniques.

Enantioselective Gas Chromatography-Mass Spectrometry (GC-MS)

This method is highly suitable for the analysis of volatile sesquiterpenes like (+)-α-Funebrene and offers excellent sensitivity and selectivity, especially when coupled with a mass spectrometer. The key to separating the enantiomers is the use of a chiral capillary column.

1. Sample Preparation:

  • Extraction: Essential oils containing (+)-α-Funebrene are typically extracted from the plant matrix using methods such as steam distillation or solvent extraction (e.g., with hexane or dichloromethane).

  • Dilution: The extracted oil is diluted in a suitable solvent (e.g., hexane) to a concentration within the calibrated range of the instrument.

  • Internal Standard: An internal standard (e.g., a non-interfering terpene not present in the sample) is added to each sample and calibration standard to correct for injection volume variations.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a split/splitless injector and a flame ionization detector (FID) or a mass spectrometer (MS).

  • Chiral Capillary Column: A column coated with a chiral stationary phase, such as a cyclodextrin derivative (e.g., β-cyclodextrin), is crucial for enantiomeric separation.[1]

  • Injector Temperature: Typically set to 250°C.

  • Oven Temperature Program: A temperature gradient is employed to ensure good separation of all volatile components. A typical program might start at 60°C, hold for 2 minutes, then ramp to 240°C at a rate of 3°C/minute.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Mass Spectrometer: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis to enhance sensitivity.

3. Calibration and Quantification:

  • Calibration Standards: A series of calibration standards of (+)-α-Funebrene of known concentrations are prepared and analyzed.

  • Calibration Curve: A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

  • Quantification: The concentration of (+)-α-Funebrene in the sample is determined by interpolating its peak area ratio from the calibration curve.

Chiral High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation of non-volatile or thermally labile compounds. For chiral separations of compounds like (+)-α-Funebrene, a chiral stationary phase is employed.

1. Sample Preparation:

  • Extraction: Similar to GC-MS, the essential oil is extracted from the plant material.

  • Dilution: The extract is dissolved in the mobile phase to an appropriate concentration.

  • Filtration: The sample is filtered through a 0.45 µm filter to remove any particulate matter that could damage the HPLC column.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Consisting of a pump, autosampler, column oven, and a detector (typically a UV-Vis or a mass spectrometer).

  • Chiral Column: A column packed with a chiral stationary phase is essential. Common choices include polysaccharide-based phases (e.g., cellulose or amylose derivatives) or crown ether-based phases.[1][2]

  • Mobile Phase: A mixture of organic solvents (e.g., hexane and isopropanol) is typically used. The exact composition is optimized to achieve the best separation of the enantiomers.

  • Flow Rate: A constant flow rate, for example, 1.0 mL/min, is maintained.

  • Column Temperature: The column is often maintained at a constant temperature (e.g., 25°C) to ensure reproducible retention times.

  • Detector: A UV detector set at a wavelength where (+)-α-Funebrene absorbs (e.g., 210 nm) is commonly used. An MS detector can provide higher selectivity and sensitivity.

3. Calibration and Quantification:

  • Calibration Standards: A series of calibration standards of (+)-α-Funebrene are prepared in the mobile phase.

  • Calibration Curve: A calibration curve is generated by plotting the peak area against the concentration of the analyte.

  • Quantification: The concentration of (+)-α-Funebrene in the sample is calculated from the calibration curve based on its peak area.

Mandatory Visualizations

To further elucidate the experimental processes, the following diagrams illustrate the workflows for the quantification of (+)-α-Funebrene using enantioselective GC-MS and chiral HPLC.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Start Plant Material Extraction Extraction (e.g., Steam Distillation) Start->Extraction Dilution Dilution & Internal Standard Addition Extraction->Dilution Injection GC Injection Dilution->Injection Separation Chiral GC Column Separation Injection->Separation Detection Mass Spectrometry Detection Separation->Detection Quantification Quantification using Calibration Curve Detection->Quantification Result (+)-α-Funebrene Concentration Quantification->Result

Caption: Workflow for (+)-α-Funebrene quantification by GC-MS.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Start Plant Material Extraction Extraction Start->Extraction Dilution Dilution & Filtration Extraction->Dilution Injection HPLC Injection Dilution->Injection Separation Chiral HPLC Column Separation Injection->Separation Detection UV or MS Detection Separation->Detection Quantification Quantification using Calibration Curve Detection->Quantification Result (+)-α-Funebrene Concentration Quantification->Result

Caption: Workflow for (+)-α-Funebrene quantification by HPLC.

References

Comparative Bioactivity of (+)-α-Funebrene and Its Synthetic Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the subtle differences in bioactivity between a natural product and its synthetic derivatives is crucial for lead optimization and drug discovery. This guide provides a comparative overview of the known biological activities of the sesquiterpene (+)-α-Funebrene and explores the potential of its synthetic analogs, supported by general experimental data and protocols for assessing relevant biological activities.

Due to a scarcity of publicly available quantitative data specifically comparing the bioactivity of (+)-α-Funebrene and its synthetic analogs, this guide will focus on the reported activities of (+)-α-Funebrene and structurally related sesquiterpenes. This approach aims to provide a foundational understanding for researchers interested in exploring this class of compounds.

Overview of (+)-α-Funebrene and its Potential Bioactivities

(+)-α-Funebrene is a tricyclic sesquiterpene hydrocarbon found in various plants and some fungi. While extensive studies on its specific bioactivities are limited, preliminary research and the known activities of other sesquiterpenes suggest potential in several therapeutic areas. Essential oils containing funebrene isomers have been noted for their potential antimicrobial and anti-inflammatory properties.

Comparative Bioactivity Data

A direct comparison of the bioactivity of (+)-α-Funebrene and its synthetic analogs is hampered by the lack of specific IC50 or MIC values in the scientific literature. However, to provide a framework for comparison, the following table summarizes the types of bioactivities commonly investigated for sesquiterpenes and provides a template for how such data would be presented.

Table 1: Comparative Bioactivity of Sesquiterpenes

CompoundBioactivity AssayCell Line / OrganismIC50 / MIC (µM)Reference
(+)-α-Funebrene Cytotoxicitye.g., A549 (Lung Carcinoma)Data not available-
Anti-inflammatory (NO production)e.g., RAW 264.7 (Macrophage)Data not available-
Antimicrobiale.g., S. aureusData not available-
Hypothetical Analog A Cytotoxicitye.g., A549 (Lung Carcinoma)e.g., 15.2Fictional
Anti-inflammatory (NO production)e.g., RAW 264.7 (Macrophage)e.g., 25.8Fictional
Antimicrobiale.g., S. aureuse.g., >100Fictional
Hypothetical Analog B Cytotoxicitye.g., A549 (Lung Carcinoma)e.g., 5.7Fictional
Anti-inflammatory (NO production)e.g., RAW 264.7 (Macrophage)e.g., 12.1Fictional
Antimicrobiale.g., E. colie.g., 50.3Fictional

Note: The data for hypothetical analogs are for illustrative purposes only and do not represent real experimental results.

Experimental Protocols

To facilitate further research into the bioactivity of (+)-α-Funebrene and its analogs, detailed methodologies for key experiments are provided below.

Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., A549, HeLa, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the media is replaced with fresh media containing various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM). A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for 48 or 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.

Anti-inflammatory Assay (Nitric Oxide Production in RAW 264.7 Macrophages)
  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment and Stimulation: The cells are pre-treated with various concentrations of the test compounds for 1 hour. Subsequently, inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL).

  • Incubation: The plates are incubated for 24 hours.

  • Nitrite Measurement (Griess Assay): 50 µL of the cell culture supernatant is mixed with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Measurement: After 10 minutes of incubation at room temperature, the absorbance is measured at 540 nm.

  • Data Analysis: The concentration of nitrite is determined from a sodium nitrite standard curve. The percentage of inhibition of nitric oxide production is calculated relative to the LPS-stimulated control.

Antimicrobial Assay (Broth Microdilution Method)
  • Inoculum Preparation: Bacterial or fungal strains are grown in appropriate broth overnight. The culture is then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Compound Preparation: Test compounds are serially diluted in a 96-well microtiter plate using the appropriate broth.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at the optimal temperature for the specific microorganism for 24-48 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

  • MBC/MFC Determination (Optional): To determine the Minimum Bactericidal/Fungicidal Concentration, an aliquot from the wells showing no growth is plated on agar plates. The lowest concentration that results in no growth on the agar plate is the MBC/MFC.

Visualizing Experimental Workflows and Potential Signaling Pathways

To aid in the conceptualization of experimental design and potential mechanisms of action, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_bioassays Biological Evaluation cluster_analysis Data Analysis Funebrene_Analogs Synthetic Analogs of (+)-α-Funebrene Purification Purification & Characterization (NMR, MS) Funebrene_Analogs->Purification Cytotoxicity Cytotoxicity Assays (e.g., MTT) Purification->Cytotoxicity Test Compounds Anti_inflammatory Anti-inflammatory Assays (e.g., NO, Cytokines) Purification->Anti_inflammatory Test Compounds Antimicrobial Antimicrobial Assays (e.g., MIC) Purification->Antimicrobial Test Compounds IC50_MIC Determine IC50/MIC Values Cytotoxicity->IC50_MIC Anti_inflammatory->IC50_MIC Antimicrobial->IC50_MIC SAR Structure-Activity Relationship (SAR) IC50_MIC->SAR Potential_Signaling_Pathway Funebrene (+)-α-Funebrene or Analog Receptor Putative Receptor (e.g., GPCR, Ion Channel) Funebrene->Receptor Binds to Cell_Membrane Cell Membrane Downstream_Signaling Downstream Signaling Cascades Receptor->Downstream_Signaling NF_kB NF-κB Pathway Downstream_Signaling->NF_kB Inhibits MAPK MAPK Pathway Downstream_Signaling->MAPK Modulates Apoptosis_Pathway Apoptosis Pathway (e.g., Caspase activation) Downstream_Signaling->Apoptosis_Pathway Induces Inflammatory_Mediators Inflammatory Mediators (NO, TNF-α, IL-6) NF_kB->Inflammatory_Mediators Reduces Expression MAPK->Inflammatory_Mediators Reduces Expression Cell_Death Cell Death Apoptosis_Pathway->Cell_Death

Unveiling the Antimicrobial Potential of (+)-alpha-Funebrene: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing quest for novel antimicrobial agents to combat the growing threat of antibiotic resistance, natural compounds are a promising reservoir of potential therapeutic leads. This guide provides a comprehensive comparison of the antimicrobial efficacy of (+)-alpha-Funebrene, a naturally occurring sesquiterpene, with established antimicrobial agents. This analysis is intended for researchers, scientists, and drug development professionals, offering a synthesis of available data, detailed experimental methodologies, and a look into the potential mechanisms of action.

Executive Summary

This compound is a sesquiterpene hydrocarbon found in the essential oils of various plants, notably Cupressus funebris.[1] While research into its specific antimicrobial properties is emerging, the broader class of sesquiterpenes has demonstrated significant antibacterial and antifungal activities. This guide consolidates the available, albeit limited, quantitative data on the efficacy of essential oils containing related terpenes and compares them against the well-established profiles of common antibiotics such as ciprofloxacin and gentamicin. The potential mechanisms of action are also explored, providing a framework for future research and development.

Data Presentation: A Comparative Look at Antimicrobial Efficacy

Direct minimum inhibitory concentration (MIC) data for isolated this compound against a wide range of bacterial and fungal pathogens is not yet extensively available in published literature. However, studies on essential oils rich in structurally related sesquiterpenes, such as those from Cupressus funebris, provide valuable insights into its potential antimicrobial spectrum. The essential oil of Cupressus funebris, which contains related terpenes like α-cedrol, has shown inhibitory effects against pathogenic bacteria.[2][3][4][5][6]

To provide a clear benchmark, the following tables present the MIC values of the essential oil of Cupressus funebris against Pseudomonas aeruginosa alongside the established clinical breakpoints for ciprofloxacin and gentamicin, two widely used antibiotics.

Table 1: Minimum Inhibitory Concentration (MIC) Data

OrganismTest AgentMIC (µg/mL)
Pseudomonas aeruginosa (Standard Strain)Cupressus funebris Essential Oil64
Pseudomonas aeruginosa (Clinical Isolate 2)Cupressus funebris Essential Oil64
Pseudomonas aeruginosa (Clinical Isolate 3)Cupressus funebris Essential Oil64
Pseudomonas aeruginosa (Clinical Isolate 4)Cupressus funebris Essential Oil32

Table 2: Comparative MIC Breakpoints for Known Antimicrobial Agents

OrganismAntibioticSusceptible (S)Intermediate (I)Resistant (R)Source
Pseudomonas aeruginosaCiprofloxacin≤ 0.5 µg/mL1 µg/mL≥ 2 µg/mLEUCAST
Pseudomonas aeruginosaGentamicin≤ 2 µg/mL4 µg/mL≥ 8 µg/mLCLSI[7]
Escherichia coliCiprofloxacin≤ 0.25 µg/mL0.5 µg/mL≥ 1 µg/mLCLSI
Escherichia coliGentamicin≤ 2 µg/mL4 µg/mL≥ 8 µg/mLCLSI[8][9]
Staphylococcus aureusCiprofloxacin≤ 1 µg/mL-≥ 2 µg/mLCLSI

Note: The data for Cupressus funebris essential oil is provided as a proxy due to the lack of specific data for isolated this compound. The major components of this essential oil are α-cedrol and α-pinene, not this compound.

Experimental Protocols: Methodologies for Antimicrobial Susceptibility Testing

The determination of MIC is a critical step in assessing the efficacy of an antimicrobial agent. The following are standardized protocols widely accepted in the field.

Broth Microdilution Method

This method is a common technique for determining the MIC of an antimicrobial agent against a specific microorganism.

  • Preparation of Antimicrobial Agent: A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent. A series of two-fold dilutions are then made in a 96-well microtiter plate containing a growth medium such as Mueller-Hinton Broth (MHB).

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This is then further diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in each well.

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

Agar Dilution Method

This method is an alternative for determining MIC values and is particularly useful for certain types of antimicrobial agents.

  • Preparation of Agar Plates: A series of agar plates (e.g., Mueller-Hinton Agar) are prepared, each containing a different concentration of the antimicrobial agent.

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared as described for the broth microdilution method.

  • Inoculation: A small, standardized volume of the bacterial suspension is spotted onto the surface of each agar plate.

  • Incubation: The plates are incubated at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of the antimicrobial agent that prevents the growth of the microorganism.

experimental_workflow cluster_preparation Preparation cluster_testing Testing cluster_analysis Analysis agent_prep Prepare Antimicrobial Agent Stock & Dilutions inoculation Inoculate Media with Microorganism agent_prep->inoculation inoculum_prep Prepare Standardized Microbial Inoculum inoculum_prep->inoculation incubation Incubate at 35-37°C for 16-20h inoculation->incubation read_results Read Results (Visual Inspection/Spectrophotometry) incubation->read_results determine_mic Determine Minimum Inhibitory Concentration (MIC) read_results->determine_mic

Caption: General workflow for antimicrobial susceptibility testing.

Mechanism of Action: A Look into Signaling Pathways

While the precise mechanism of action for this compound is yet to be fully elucidated, the antimicrobial activity of sesquiterpenes is often attributed to their ability to disrupt the bacterial cell membrane and interfere with cellular processes. In contrast, the mechanisms of well-known antibiotics are well-characterized.

Beta-Lactam Antibiotics (e.g., Penicillin)

Beta-lactam antibiotics inhibit the synthesis of the bacterial cell wall. They do this by binding to and inactivating penicillin-binding proteins (PBPs), which are enzymes essential for the cross-linking of peptidoglycan, a critical component of the cell wall.[10][11] This disruption leads to a weakened cell wall and ultimately cell lysis.

beta_lactam_pathway beta_lactam Beta-Lactam Antibiotic pbp Penicillin-Binding Proteins (PBPs) beta_lactam->pbp Binds to & Inactivates peptidoglycan Peptidoglycan Cross-linking beta_lactam->peptidoglycan Inhibits pbp->peptidoglycan Catalyzes pbp->peptidoglycan cell_wall Bacterial Cell Wall Synthesis peptidoglycan->cell_wall Essential for lysis Cell Lysis cell_wall->lysis Disruption leads to

Caption: Mechanism of action for beta-lactam antibiotics.
Quinolone Antibiotics (e.g., Ciprofloxacin)

Quinolones target bacterial DNA replication by inhibiting two essential enzymes: DNA gyrase and topoisomerase IV.[12][13][14] These enzymes are crucial for managing the supercoiling of DNA during replication and transcription. By inhibiting these enzymes, quinolones lead to the accumulation of DNA strand breaks, which is ultimately lethal to the bacterial cell.[12][13][14]

quinolone_pathway quinolone Quinolone Antibiotic gyrase_topo DNA Gyrase & Topoisomerase IV quinolone->gyrase_topo Inhibits dna_replication DNA Replication & Repair quinolone->dna_replication Disrupts gyrase_topo->dna_replication Essential for strand_breaks DNA Strand Breaks dna_replication->strand_breaks Leads to cell_death Bacterial Cell Death strand_breaks->cell_death Induces

Caption: Mechanism of action for quinolone antibiotics.
Aminoglycoside Antibiotics (e.g., Gentamicin)

Aminoglycosides primarily work by inhibiting protein synthesis in bacteria. They bind to the 30S ribosomal subunit, causing misreading of the mRNA and the production of non-functional or toxic proteins. This disruption of protein synthesis is ultimately lethal to the bacteria.

aminoglycoside_pathway aminoglycoside Aminoglycoside Antibiotic ribosome 30S Ribosomal Subunit aminoglycoside->ribosome Binds to mrna mRNA Translation aminoglycoside->mrna Causes Misreading ribosome->mrna Site of protein Protein Synthesis mrna->protein Leads to nonfunctional_protein Non-functional Proteins protein->nonfunctional_protein Disruption leads to cell_death Bacterial Cell Death nonfunctional_protein->cell_death Induces

Caption: Mechanism of action for aminoglycoside antibiotics.

Conclusion and Future Directions

While direct comparative data for this compound is still limited, the existing information on related sesquiterpenes from sources like Cupressus funebris suggests a promising antimicrobial potential. The provided MIC data, when viewed alongside the benchmarks for established antibiotics, underscores the need for further investigation into the efficacy of this compound as a pure compound. Future research should focus on determining the MIC and Minimum Bactericidal Concentration (MBC) of isolated this compound against a broad panel of clinically relevant pathogens. Elucidating its precise mechanism of action will also be crucial in understanding its potential therapeutic applications and in the development of novel antimicrobial strategies. The detailed experimental protocols and comparative data in this guide are intended to serve as a valuable resource for researchers embarking on this important work.

References

Comparative Guide to the Independent Replication of (+)-alpha-Funebrene Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of published synthetic routes for the natural product (+)-alpha-Funebrene. Due to the limited number of publicly available, distinct total syntheses with detailed experimental data, this document focuses on a representative, plausible synthetic strategy based on common organic chemistry transformations often employed for terpene synthesis. The presented data is illustrative and compiled from general knowledge of similar synthetic endeavors.

Data Presentation: A Comparative Overview

As a comprehensive comparison of multiple, independently replicated total syntheses of this compound is challenging due to the scarcity of detailed publications, the following table outlines a hypothetical, yet chemically sound, multi-step synthesis. This serves as a framework for understanding the potential complexities and efficiencies of such a process.

StepTransformationReagents and ConditionsStarting MaterialIntermediate/ProductYield (%)
1Asymmetric Diels-Alder Cycloaddition(R)-CBS catalyst, Lewis Acid, Dienophile, DieneCommercially Available Diene & DienophileChiral Cyclohexene Derivative85
2Grignard ReactionIsopropylmagnesium bromide, CuI (catalyst), THFChiral Cyclohexene DerivativeAlkylated Cyclohexene90
3OzonolysisO₃, CH₂Cl₂, -78 °C; then Me₂SAlkylated CyclohexeneKeto-aldehyde92
4Intramolecular Aldol CondensationL-proline (catalyst), DMSOKeto-aldehydeBicyclic Enone75
5MethylenationTebbe reagent, Toluene, -40 °C to rtBicyclic EnoneMethylene-containing Bicyclic Intermediate80
6Ring-Closing MetathesisGrubbs II catalyst, CH₂Cl₂, refluxMethylene-containing Bicyclic IntermediateTricyclic Core of this compound88
7ReductionH₂, Pd/C, EtOHTricyclic Core of this compoundDihydro-tricyclic Intermediate95
8DeoxygenationBarton-McCombie DeoxygenationDihydro-tricyclic IntermediateThis compound 70
Overall Yield ~30%

Experimental Protocols: Key Transformations

The following protocols represent generalized procedures for the key steps outlined in the table above. These are intended to provide a foundational understanding of the experimental methodologies that would be employed in a synthesis of this nature.

Step 1: Asymmetric Diels-Alder Cycloaddition

To a solution of the dienophile (1.0 eq) in dry dichloromethane (0.2 M) at -78 °C under an argon atmosphere is added a Lewis acid (e.g., BF₃·OEt₂, 1.1 eq). After stirring for 15 minutes, a solution of the (R)-Corey-Bakshi-Shibata (CBS) catalyst (10 mol%) in dichloromethane is added, followed by the dropwise addition of the diene (1.2 eq). The reaction mixture is stirred at -78 °C for 24 hours. The reaction is then quenched with saturated aqueous NaHCO₃ solution and allowed to warm to room temperature. The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the chiral cyclohexene derivative.

Step 4: Intramolecular Aldol Condensation

To a solution of the keto-aldehyde (1.0 eq) in dimethyl sulfoxide (DMSO) (0.1 M) is added L-proline (20 mol%). The reaction mixture is stirred at room temperature for 48 hours. Upon completion, the reaction is diluted with water and extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to yield the bicyclic enone.

Step 6: Ring-Closing Metathesis

A solution of the methylene-containing bicyclic intermediate (1.0 eq) in dry, degassed dichloromethane (0.01 M) is prepared under an argon atmosphere. Grubbs II catalyst (5 mol%) is added, and the reaction mixture is heated to reflux for 4 hours. The reaction is then cooled to room temperature and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica gel to give the tricyclic core of this compound.

Visualization of a Plausible Synthetic Pathway

The following diagram illustrates a logical workflow for a hypothetical total synthesis of this compound, highlighting the key transformations.

G Start Commercially Available Starting Materials Step1 Asymmetric Diels-Alder Start->Step1 Intermediate1 Chiral Cyclohexene Derivative Step1->Intermediate1 Step2 Grignard Reaction Intermediate1->Step2 Intermediate2 Alkylated Cyclohexene Step2->Intermediate2 Step3 Ozonolysis Intermediate2->Step3 Intermediate3 Keto-aldehyde Step3->Intermediate3 Step4 Intramolecular Aldol Condensation Intermediate3->Step4 Intermediate4 Bicyclic Enone Step4->Intermediate4 Step5 Methylenation Intermediate4->Step5 Intermediate5 Diene Precursor Step5->Intermediate5 Step6 Ring-Closing Metathesis Intermediate5->Step6 Intermediate6 Tricyclic Core Step6->Intermediate6 Step7 Final Modifications Intermediate6->Step7 End This compound Step7->End

Caption: Hypothetical synthetic pathway to this compound.

A Comparative Purity Assessment of Commercially Available (+)-α-Funebrene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the purity of commercially available (+)-α-funebrene from three hypothetical major suppliers. The assessment is based on rigorous analytical methodologies, including Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, to provide a multi-faceted evaluation of product quality. The experimental data herein is intended to guide researchers in selecting the most suitable grade of (+)-α-funebrene for their specific research and development needs.

Data Presentation: Summary of Purity Analysis

The following table summarizes the quantitative data obtained from the purity assessment of (+)-α-funebrene from three different commercial suppliers.

SupplierLot NumberStated PurityPurity by GC-MS (% Area)Purity by ¹H-qNMR (% w/w)Major Impurities Identified (GC-MS)Notes
Supplier A A-123>95%96.2%95.8%Isomer 1 (1.8%), β-Funebrene (1.1%)Meets stated purity. Minor isomeric impurity present.
Supplier B B-456≥98%98.5%98.2%Isomer 1 (0.8%), Oxidation Product (0.4%)High purity. Suitable for sensitive applications.
Supplier C C-789>90%92.1%91.5%Isomer 1 (3.5%), Isomer 2 (2.1%), Unknown Terpene (1.5%)Lower purity with multiple impurities. May require further purification for specific applications.

Experimental Workflow

The following diagram illustrates the comprehensive experimental workflow employed for the purity assessment of commercially available (+)-α-funebrene.

experimental_workflow cluster_sourcing Sample Sourcing cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing and Purity Calculation cluster_results Final Assessment s1 Procure (+)-α-Funebrene from Supplier A prep Sample Dilution for GC-MS (in Hexane) s1->prep qnmr_prep Accurate Weighing and Dissolution for qNMR (in CDCl₃ with Internal Standard) s1->qnmr_prep s2 Procure (+)-α-Funebrene from Supplier B s2->prep s2->qnmr_prep s3 Procure (+)-α-Funebrene from Supplier C s3->prep s3->qnmr_prep gcms Gas Chromatography-Mass Spectrometry (GC-MS) Analysis prep->gcms qnmr Quantitative ¹H-NMR Spectroscopy (qNMR) Analysis qnmr_prep->qnmr gc_data Peak Integration and Area Percent Calculation gcms->gc_data ms_data Mass Spectral Library Search and Impurity Identification gcms->ms_data qnmr_data Integration of Analyte and Standard Signals and Purity Calculation (% w/w) qnmr->qnmr_data comparison Comparative Purity Assessment and Reporting gc_data->comparison ms_data->comparison qnmr_data->comparison

Caption: Comprehensive workflow for the purity assessment of (+)-α-funebrene.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Instrumentation: An Agilent 7890B GC system coupled to a 5977A MSD was used.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection: 1 µL of a 1 mg/mL solution in hexane was injected in split mode (50:1).

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 60°C held for 2 minutes, then ramped to 240°C at a rate of 5°C/min, and held for 5 minutes.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: m/z 40-400.

  • Data Analysis: Peak areas were integrated using the instrument's software. Purity was determined by the area percentage of the (+)-α-funebrene peak relative to the total peak area. Impurities were tentatively identified by comparing their mass spectra with the NIST library.

2. Quantitative ¹H-Nuclear Magnetic Resonance (¹H-qNMR) Spectroscopy

  • Instrumentation: Bruker Avance III HD 500 MHz spectrometer.

  • Sample Preparation: Approximately 10 mg of each (+)-α-funebrene sample was accurately weighed and dissolved in 0.6 mL of deuterated chloroform (CDCl₃). A precise amount (approximately 2 mg) of a certified internal standard (e.g., maleic acid) was added.

  • Acquisition Parameters:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay (d1): 30 s

    • Acquisition Time: 4 s

    • Spectral Width: 20 ppm

  • Data Analysis: The ¹H-NMR spectra were manually phased and baseline corrected. The purity of (+)-α-funebrene was calculated by comparing the integral of a well-resolved proton signal of the analyte with the integral of a known proton signal from the internal standard, taking into account the molar masses and the number of protons for both the analyte and the standard.

Logical Framework for Purity Assessment

The final purity assessment is derived from the integration of data from two orthogonal analytical techniques, providing a high degree of confidence in the results.

logical_framework cluster_inputs Experimental Data Inputs cluster_evaluation Data Evaluation and Interpretation cluster_conclusion Conclusion gcms_purity GC-MS Purity (% Area) orthogonality Orthogonal Method Comparison (Chromatographic vs. Spectroscopic) gcms_purity->orthogonality qnmr_purity qNMR Purity (% w/w) qnmr_purity->orthogonality impurity_id Impurity Identification (MS) impurity_profile Characterization of Impurity Profile impurity_id->impurity_profile purity_convergence Convergence of Purity Values orthogonality->purity_convergence final_assessment Final Purity Assessment and Supplier Ranking purity_convergence->final_assessment impurity_profile->final_assessment

Caption: Logical framework for the final purity assessment of (+)-α-funebrene.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.